2-(3,4-Dimethoxyphenoxy)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
61711-86-2 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenoxy)ethanol |
InChI |
InChI=1S/C10H14O4/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
JFRGBSJZRDLEDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCO)OC |
Origin of Product |
United States |
Foundational & Exploratory
What is the structure of 2-(3,4-Dimethoxyphenoxy)ethanol?
An In-Depth Technical Guide to the Structure and Utility of 2-(3,4-Dimethoxyphenyl)ethanol
A Note on Nomenclature: This guide focuses on the compound 2-(3,4-Dimethoxyphenyl)ethanol (CAS No. 7417-21-2), also known by synonyms such as 3,4-Dimethoxyphenethyl alcohol and Homoveratryl alcohol.[1] The structural analysis, protocols, and applications discussed herein pertain to this specific molecule, which features an ethanol group directly attached to the dimethoxy-substituted phenyl ring.
Introduction and Core Structural Features
2-(3,4-Dimethoxyphenyl)ethanol is an aromatic alcohol that serves as a versatile building block in organic synthesis and a subject of interest in medicinal chemistry and materials science.[2][3] Its structure is characterized by three key functional components: a benzene ring, two methoxy (-OCH₃) groups, and a primary alcohol (-CH₂CH₂OH) substituent. This combination imparts a unique balance of polarity and reactivity, making it a valuable intermediate for the synthesis of more complex molecules. The presence of the dimethoxy-substituted phenyl moiety is of particular interest in drug development, as this structural motif is found in a variety of pharmacologically active compounds.[2]
Molecular Structure and Physicochemical Properties
The foundational structure of 2-(3,4-Dimethoxyphenyl)ethanol consists of an ethanol backbone attached at the C1 position of a benzene ring. The ring is further substituted with two methoxy groups at the C3 and C4 positions. This specific arrangement of functional groups dictates its chemical behavior and physical properties.
2D Chemical Structure Diagram
Caption: 2D structure of 2-(3,4-Dimethoxyphenyl)ethanol.
Physicochemical Data
The physical and chemical properties of 2-(3,4-Dimethoxyphenyl)ethanol are summarized below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [2][3] |
| Molecular Weight | 182.22 g/mol | [1] |
| CAS Number | 7417-21-2 | [1] |
| Appearance | White to light yellow solid or crystalline powder | [2][4] |
| Melting Point | 46-49 °C | [1] |
| Boiling Point | 172-174 °C at 17 mmHg | [1] |
| Flash Point | 113 °C (closed cup) | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone | [2] |
| pKa | 14.80 ± 0.10 (Predicted) | [2] |
Synthesis and Characterization
The synthesis of 2-(3,4-Dimethoxyphenyl)ethanol is most commonly achieved through the reduction of a corresponding ketone, 3',4'-dimethoxyacetophenone. This method is efficient and scalable, making it suitable for both laboratory and industrial applications.
Synthetic Pathway: Reduction of 3',4'-Dimethoxyacetophenone
A prevalent synthetic route involves the catalytic hydrogenation of 3',4'-dimethoxyacetophenone in an aqueous medium using a Raney nickel catalyst.[5] This process is favored for its high yield and purity of the final product.
Caption: Workflow for the synthesis of 2-(3,4-Dimethoxyphenyl)ethanol.
Experimental Protocol: Heterogeneous Catalytic Hydrogenation
This protocol is adapted from established methods for the reduction of 3',4'-dimethoxyacetophenone.[5]
Materials:
-
3',4'-Dimethoxyacetophenone
-
Raney-nickel catalyst (finely-powdered slurry, pH 8-9)
-
Water (distilled or deionized)
-
Hydrogen gas
-
Nitrogen gas
-
Hydrogenation vessel with heating/cooling, manometer, and thermometer
Procedure:
-
Reactor Charging: Place 50 g (0.278 mol) of 3',4'-dimethoxyacetophenone into the hydrogenation vessel.
-
Catalyst Addition: Add 7.5 g of the Raney-nickel slurry to the vessel, washing it in with 50 ml of water.
-
Inerting: Flush the reactor first with nitrogen gas to displace air, followed by flushing with hydrogen gas.
-
Reaction Conditions: Heat the mixture to a temperature of 70-85°C while agitating. Pressurize the vessel with hydrogen to 8-10 bar.
-
Reaction Monitoring: Maintain the reaction under these conditions. The reaction is complete when hydrogen consumption ceases, typically after approximately 3.5 to 7 hours.
-
Post-Reaction: Close the hydrogen inlet and continue agitation for an additional 30 minutes to ensure complete reaction.
-
Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Remove the catalyst by filtration.
-
Isolation: Concentrate the filtrate in vacuo using a rotary evaporator with a water bath at 40-50°C to yield the product as a viscous oil.
Self-Validation: The progress and completion of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The purity of the final product should be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5] The structure can be unequivocally confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Drug Development
The unique structure of 2-(3,4-Dimethoxyphenyl)ethanol makes it a compound of interest in several scientific domains.
-
Chemical Building Block: It is primarily used as an intermediate in organic synthesis. The hydroxyl group can be readily converted into other functional groups, and the aromatic ring can undergo further substitution, allowing for the construction of more complex molecular architectures.[2]
-
Model Compound in Lignin Research: It has been utilized as a model compound in studies on delignification mechanisms.[1] Its structure mimics certain subunits of lignin, providing a simplified system to study the chemical processes involved in breaking down this complex polymer.
-
Potential Pharmacological Relevance: The 3,4-dimethoxyphenyl motif is a key feature in many biologically active molecules. As a derivative, 2-(3,4-Dimethoxyphenyl)ethanol is of interest in medicinal chemistry for its potential pharmacological properties and as a precursor for synthesizing novel therapeutic agents.[2][3] For instance, related dimethoxyphenyl structures are investigated for their roles in various biological pathways.[6]
Conclusion
2-(3,4-Dimethoxyphenyl)ethanol is a structurally well-defined aromatic alcohol with significant utility in chemical synthesis and research. Its core structure, comprising a dimethoxy-substituted phenyl ring and an ethanol side chain, provides a versatile platform for creating complex molecules. The straightforward and high-yield synthesis via catalytic hydrogenation further enhances its value as a research chemical and building block. For professionals in drug development and materials science, understanding the structure and reactivity of this compound is essential for leveraging its potential in designing next-generation materials and therapeutics.
References
-
Stenutz. 2-(3,4-dimethoxyphenyl)ethanol. [Link]
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Royal Society of Chemistry. [Link]
-
PubChemLite. 2-(3,4-dimethoxyphenyl)ethanol (C10H14O3). [Link]
-
PubChem. 2-(3,5-Dimethoxyphenyl)ethanol. [Link]
- Google Patents.
Sources
- 1. 2-(3,4-二甲氧苯基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. CAS 7417-21-2: 2-(3,4-Dimethoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 4. 2-(3,4-Dimethoxyphenyl)ethanol | 7417-21-2 | TCI EUROPE N.V. [tcichemicals.com]
- 5. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol: A Reconstructed Approach to a Plausible First Synthesis
Disclaimer: An exhaustive search of the scientific literature did not yield a specific seminal publication detailing the "discovery and first synthesis" of 2-(3,4-Dimethoxyphenoxy)ethanol. This suggests the compound may not have been the subject of a landmark discovery but rather synthesized as part of broader chemical studies or as an intermediate. This guide, therefore, presents a scientifically rigorous and plausible reconstruction of its first synthesis, based on fundamental and historically established chemical principles.
Introduction and Inferred Significance
2-(3,4-Dimethoxyphenoxy)ethanol is an aromatic ether-alcohol. Its structure, featuring a 1,2-dihydroxybenzene (guaiacol) core with an additional methoxy group and an ethanol ether linkage, suggests potential applications in medicinal chemistry and materials science. The dimethoxy-phenyl moiety is a common feature in many biologically active molecules, and the terminal hydroxyl group provides a reactive handle for further chemical modifications. While its specific historical context is elusive, its synthesis can be confidently approached through well-established and reliable chemical transformations.
A Plausible Pathway for the First Synthesis: The Williamson Ether Synthesis
The most logical and historically precedented route for the first synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol is the Williamson ether synthesis. This method, dating back to the mid-19th century, remains a cornerstone of ether synthesis due to its reliability and versatility. The synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In this case, the synthesis would proceed by the reaction of 3,4-dimethoxyphenol with a suitable two-carbon electrophile.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule points to two primary starting materials: 3,4-dimethoxyphenol and a two-carbon unit that can introduce the hydroxyethyl group. The most common and effective precursor for this would be 2-chloroethanol or ethylene oxide.
The Forward Synthesis: Key Mechanistic Insights
The synthesis involves two key steps:
-
Deprotonation of 3,4-dimethoxyphenol: 3,4-dimethoxyphenol is a weak acid. To make it a potent nucleophile, it must be deprotonated with a suitable base to form the corresponding phenoxide. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common, cost-effective, and historically relevant bases for this purpose. The resulting phenoxide is a strong nucleophile, ready to react with an electrophile.
-
Nucleophilic Substitution: The generated phenoxide then undergoes a nucleophilic substitution reaction (SN2) with 2-chloroethanol. The phenoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the ether linkage. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, can accelerate the reaction by solvating the cation of the base and leaving the anionic nucleophile more exposed.
Alternatively, the reaction can be carried out with ethylene oxide. In this case, the phenoxide attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the desired product after an acidic workup.
Experimental Protocol: A Reconstructed First Synthesis
The following protocol is a detailed, step-by-step methodology for the synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol via the Williamson ether synthesis using 2-chloroethanol. This protocol is designed to be self-validating, with clear steps for reaction monitoring and product purification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dimethoxyphenol | 154.16 | 15.4 g | 0.1 |
| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |
| 2-Chloroethanol | 80.51 | 8.8 mL (9.7 g) | 0.12 |
| Acetone | - | 200 mL | - |
| Diethyl Ether | - | 150 mL | - |
| Saturated NaCl solution | - | 50 mL | - |
| Anhydrous MgSO4 | - | 10 g | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxyphenol (15.4 g, 0.1 mol) and acetone (200 mL).
-
Base Addition: While stirring, add powdered sodium hydroxide (4.4 g, 0.11 mol) to the solution. The mixture will become a suspension.
-
Addition of Electrophile: Add 2-chloroethanol (8.8 mL, 0.12 mol) dropwise to the stirring suspension over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting 3,4-dimethoxyphenol.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid (NaCl) and wash it with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with a saturated sodium chloride solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization
The identity and purity of the synthesized 2-(3,4-Dimethoxyphenoxy)ethanol can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol.
Caption: A workflow diagram illustrating the key stages of the Williamson ether synthesis for 2-(3,4-Dimethoxyphenoxy)ethanol.
Conclusion
While the specific historical details surrounding the discovery and first synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol are not readily apparent in the chemical literature, a robust and plausible synthetic route can be confidently proposed based on the foundational principles of the Williamson ether synthesis. This method offers a reliable and efficient pathway to this molecule, utilizing readily available starting materials and well-understood reaction mechanisms. This technical guide provides researchers and drug development professionals with a practical framework for the synthesis and further exploration of this and related compounds.
References
- At present, no direct scientific literature for the discovery and first synthesis of "2-(3,4-Dimethoxyphenoxy)ethanol" has been identified. The references provided would be to general organic chemistry textbooks and relevant publications describing the Williamson ether synthesis with similar substrates. For the purpose of this reconstructed guide, authoritative organic chemistry textbooks would serve as the primary references for the described methodology.
The Multifaceted World of Dimethoxyphenoxy Compounds: A Technical Guide for Researchers
Introduction: The dimethoxyphenoxy scaffold, characterized by a phenyl ring substituted with at least one methoxy group and linked to another moiety via an oxygen atom, is a cornerstone in the architecture of a vast array of biologically active molecules. These compounds, encompassing both natural products and synthetic derivatives, exhibit a remarkable breadth of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth exploration of the chemistry, biological activities, and analytical methodologies associated with dimethoxyphenoxy compounds, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising chemical space.
Part 1: Structural Classification and Diversity
Dimethoxyphenoxy compounds can be broadly categorized based on the nature of the chemical framework to which the dimethoxyphenoxy group is attached. This structural diversity is a key determinant of their biological function.
-
Flavonoids: A prominent class of plant secondary metabolites, many of which feature a dimethoxyphenoxy substituent on the B-ring of the characteristic C6-C3-C6 flavone backbone. These compounds are renowned for their antioxidant and anti-inflammatory properties.[1][2]
-
Chalcones: Open-chain flavonoids that serve as precursors to flavonoids. The dimethoxyphenoxy group is typically found on one of the aromatic rings of the α,β-unsaturated ketone system. Chalcones are recognized for their significant anticancer and antimicrobial activities.[3][4]
-
Stilbenes: Characterized by a 1,2-diphenylethylene core, stilbenes bearing dimethoxyphenoxy groups, such as derivatives of resveratrol, have garnered attention for their potential in cancer chemoprevention.[2][5]
-
Lignans and Neolignans: These are complex polyphenols derived from the oxidative coupling of monolignols. Many possess dimethoxyphenoxy moieties and exhibit a wide range of biological activities.[2]
-
Quinoline Derivatives: The fusion of a dimethoxyphenoxy group to a quinoline core has yielded potent kinase inhibitors with applications in oncology.[6]
-
Simple Phenolic Compounds: This category includes simpler structures where a dimethoxyphenoxy group is the primary feature, such as derivatives of guaiacol, which serve as building blocks for more complex molecules and possess intrinsic biological activities.[7]
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of dimethoxyphenoxy compounds is highly dependent on the target scaffold. The Claisen-Schmidt condensation is a widely employed and robust method for the preparation of chalcone derivatives.
Experimental Protocol: Synthesis of a Dimethoxyphenoxy Chalcone via Claisen-Schmidt Condensation[3][8]
Objective: To synthesize a chalcone bearing a dimethoxyphenoxy moiety through a base-catalyzed condensation reaction.
Materials:
-
A substituted acetophenone (e.g., 2'-hydroxy-4'-methoxyacetophenone)
-
A dimethoxy-substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl), 10% solution
-
Distilled water
-
Round-bottom flask, magnetic stirrer, Büchner funnel, filter paper
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 1.0 equivalent of the substituted acetophenone in a minimal amount of ethanol with stirring.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-50% (w/v) aqueous solution of KOH or NaOH. A change in color is typically observed. Continue to stir the reaction mixture at room temperature for 15-30 minutes.
-
Addition of Aldehyde: To the stirred solution, add 1.0 equivalent of the dimethoxy-substituted benzaldehyde dropwise at room temperature.
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate).
-
Product Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.
-
Acidification: Acidify the mixture by the slow addition of a 10% HCl solution until the pH is acidic (approximately pH 2-3). This will cause the chalcone product to precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold distilled water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
The structural elucidation of dimethoxyphenoxy compounds relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [7][8][9][10]
-
¹H NMR:
-
Methoxy Protons (-OCH₃): A characteristic sharp singlet integrating to three protons is typically observed in the region of δ 3.7-4.0 ppm . The exact chemical shift can be influenced by the substitution pattern on the aromatic ring.
-
Aromatic Protons (Ar-H): The signals for the protons on the dimethoxyphenoxy ring typically appear in the aromatic region of δ 6.5-7.8 ppm . The multiplicity and coupling constants of these signals provide valuable information about the substitution pattern.
-
-
¹³C NMR:
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group gives a signal in the range of δ 55-60 ppm .
-
Aromatic Carbons (Ar-C): The carbons of the aromatic ring resonate between δ 100-160 ppm . The carbons directly attached to the oxygen atoms (C-O) are deshielded and appear at the downfield end of this range.
-
Infrared (IR) Spectroscopy: [11][12][13][14]
-
C-O-C Asymmetric Stretch: A strong, characteristic absorption band is observed in the region of 1275-1200 cm⁻¹ .
-
C-O-C Symmetric Stretch: Another strong band is typically found between 1075-1020 cm⁻¹ .
-
=C-H Aromatic Stretch: A medium to weak absorption is present just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.
-
C=C Aromatic Stretch: Medium to weak absorptions appear in the 1600-1450 cm⁻¹ range.
Part 3: Biological Activities and Mechanisms of Action
Dimethoxyphenoxy compounds have been extensively investigated for their therapeutic potential, particularly in the field of oncology. A common mechanism of action is the induction of apoptosis in cancer cells.
Anticancer Activity: Induction of Apoptosis
Many dimethoxyphenoxy-containing molecules, including certain chalcones and stilbenes, have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[5][15][16] One of the key signaling pathways implicated in this process is the NF-κB pathway.
Mechanism of Action: Inhibition of the NF-κB Pathway [16]
In many cancer cells, the transcription factor NF-κB is constitutively active, promoting cell survival and proliferation by upregulating the expression of anti-apoptotic proteins. Certain dimethoxyphenoxy compounds can inhibit the NF-κB signaling pathway, leading to a decrease in the expression of these survival proteins and subsequently triggering apoptosis. This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of its target genes.
Caption: Inhibition of the NF-κB pathway by a dimethoxyphenoxy compound.
Experimental Protocol: MTT Assay for Cell Viability[16][18][19][20][21]
Objective: To assess the cytotoxic effect of a dimethoxyphenoxy compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the dimethoxyphenoxy compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Antioxidant Activity
Many dimethoxyphenoxy compounds, particularly those with a phenolic hydroxyl group, are potent antioxidants. Their ability to scavenge free radicals is a key mechanism in combating oxidative stress.
Experimental Protocol: DPPH Radical Scavenging Assay[22][23][24][25][26]
Objective: To evaluate the free radical scavenging capacity of a dimethoxyphenoxy compound.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound solutions at various concentrations in methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Sample Addition: Add 100 µL of the test compound solutions (at different concentrations) to the wells. For the control, add 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The results are often expressed as the IC₅₀ value.
Part 4: Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are computational tools used to correlate the chemical structure of compounds with their biological activity. For dimethoxyphenoxy compounds, QSAR can provide insights into the structural features that are crucial for their therapeutic effects.[17][18][19][20]
| Compound Class | Biological Activity | Key Descriptors Influencing Activity | Reference |
| 6,7-Dimethoxy-4-phenoxy-quinoline Analogs | Anticancer (c-Met inhibition) | Hydrophobicity (LogP): Increased hydrophobicity of substituents on the phenoxy ring can enhance activity. Steric Factors (Es): Bulky substituents can be detrimental to activity. Electronic Effects (σ): Electron-withdrawing groups can influence binding affinity. | [6] |
| 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide | Chitin Synthesis Inhibition | Hydrophobicity (LogP): An optimal hydrophobicity value is favored for activity. Steric Parameters (Es): Bulky substituents on the phenyl ring decrease activity. | [18] |
| 1,4-Dihydropyridine Derivatives | Anticancer (MCF-7) | LUMO Energy: Lower LUMO energy is correlated with higher activity. Dipole Moment: Influences interactions with the biological target. Solvation Energy: Affects bioavailability. | [17] |
Conclusion
Dimethoxyphenoxy compounds represent a rich and diverse class of molecules with significant potential in drug discovery and development. Their versatile biological activities, coupled with well-established synthetic and analytical methodologies, make them an attractive area of research. This technical guide has provided a comprehensive overview of the key aspects of dimethoxyphenoxy chemistry, from their structural classification and synthesis to their biological mechanisms and analytical characterization. It is our hope that this guide will serve as a valuable resource for scientists working to unlock the full therapeutic potential of this important class of compounds.
References
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]
-
MDPI. (2023, September 8). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
ResearchGate. (2021, June 15). (PDF) Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]
-
ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2025, December 27). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. Retrieved from [Link]
-
PubMed. (2002, February 15). Induction of apoptosis by 3,4'-dimethoxy-5-hydroxystilbene in human promyeloid leukemic HL-60 cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma. Retrieved from [Link]
-
New York Science Journal. (n.d.). Studies Of 1, 4-Dihydropyridine Derivatives For Anti-Breast Cancer (MCF-7) Activities: Combinations Of DFT-QSAR And Docking Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2025, May 28). Design, Synthesis and Evaluation of Chalcones: An Isosteric Approach. Retrieved from [Link]
-
European Review for Medical and Pharmacological Sciences. (n.d.). Phytochemicals induce apoptosis by modulation of nitric oxide signaling pathway in cervical cancer cells. Retrieved from [Link]
-
MDPI. (2024, October 31). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Retrieved from [Link]
-
Zenodo. (n.d.). A MACHINE LEARNING-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY FOR THE ANTICANCER ACTIVITY OF A SERIES OF COMPOUNDS. Retrieved from [Link]
-
MDPI. (2021, March 5). The Phenoxyphenol Compound diTFPP Mediates Exogenous C2-Ceramide Metabolism, Inducing Cell Apoptosis Accompanied by ROS Formation and Autophagy in Hepatocellular Carcinoma Cells. Retrieved from [Link]
-
PubMed. (2004, November 15). Elucidation of Structure-Activity Relationships for 2- Or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones. Retrieved from [Link]
-
Preprints.org. (2023, November 16). Differential Induction of Autophagy and Mitochondrial Apoptosis by 2′, 4-Dihydroxy-4′, 6′-Dimethoxy Chalcone Isolated from Chromolaena tacotana, in Breast Cancer Cells. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
ResearchGate. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Modification of 5,7-Dimethoxyflavone from Kaempferia parviflora and Biological Activities. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (2025, September 19). The Classification of Plant Bioactive Compounds, their Structure and Applications in Daily Life. Retrieved from [Link]
-
Phyto Pharma Journal. (2023, June 30). Exploring the Diverse Bioactive Compounds from Medicinal Plants: A Review. Retrieved from [Link]
-
MDPI. (2024, January 24). Diversified Chemical Structures and Bioactivities of the Chemical Constituents Found in the Brown Algae Family Sargassaceae. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phcogrev.com [phcogrev.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Induction of apoptosis by 3,4'-dimethoxy-5-hydroxystilbene in human promyeloid leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencepub.net [sciencepub.net]
- 18. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. in-academy.uz [in-academy.uz]
- 20. Elucidation of structure-activity relationships for 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted Mechanism of Action for 2-(3,4-Dimethoxyphenoxy)ethanol
Abstract
This technical guide provides a comprehensive analysis of the predicted mechanism of action for the compound 2-(3,4-Dimethoxyphenoxy)ethanol. Based on its structural similarity to known centrally-acting skeletal muscle relaxants and other bioactive molecules, we postulate a primary hypothesis and several alternative pathways through which this compound may exert its pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to investigating the therapeutic potential of this molecule. We will delve into the rationale behind our predictions, supported by existing literature on analogous compounds, and propose a detailed experimental framework to validate these hypotheses.
Introduction and Structural Rationale
2-(3,4-Dimethoxyphenoxy)ethanol is a small organic molecule featuring a 1,2-dimethoxybenzene moiety linked via an ether bond to an ethanol group. Its chemical structure bears a striking resemblance to several well-characterized pharmaceutical agents, most notably methocarbamol and guaifenesin.
-
Methocarbamol , a carbamate derivative of guaifenesin, is a centrally-acting skeletal muscle relaxant used to alleviate discomfort from acute musculoskeletal conditions.[1][2][3][4][5] Its mechanism, though not fully elucidated, is attributed to general central nervous system (CNS) depression.[1][2][3]
-
Guaifenesin is an expectorant that works by increasing the volume and reducing the viscosity of secretions in the respiratory tract.[6][7][8]
The core phenoxy ethanol structure is also present in other biologically active compounds, suggesting a potential for a range of pharmacological activities. The dimethoxy substitution on the phenyl ring is a common feature in many psychoactive and cardiovascular drugs, influencing their binding affinity and metabolic stability.
Given these structural parallels, we can formulate a primary hypothesis for the mechanism of action of 2-(3,4-Dimethoxyphenoxy)ethanol, along with plausible alternative mechanisms.
Primary Hypothesis: Central Nervous System Depression and Skeletal Muscle Relaxation
Our primary hypothesis posits that 2-(3,4-Dimethoxyphenoxy)ethanol acts as a centrally-acting skeletal muscle relaxant through non-specific depression of the central nervous system. This prediction is strongly guided by its structural relationship to methocarbamol.
The proposed mechanism does not involve direct action on the skeletal muscle fibers or the neuromuscular junction. Instead, we predict the compound's effects are mediated within the brain and spinal cord, likely by potentiating inhibitory neurotransmission or dampening excitatory signals, leading to a reduction in polysynaptic reflex arcs that control muscle tone.
Supporting Evidence from Structural Analogs
Methocarbamol's muscle relaxant properties are believed to stem from its sedative effects.[2] It is thought to block spinal polysynaptic reflexes and reduce nerve transmission in spinal and supraspinal pathways.[1] The structural similarity of 2-(3,4-Dimethoxyphenoxy)ethanol, particularly the phenoxy propanol backbone (with an ethanol instead of a propanediol), suggests it may interact with similar neural pathways.
Proposed Experimental Validation
To investigate this hypothesis, a series of in vivo and in vitro experiments are proposed.
A logical first step is to assess the compound's effect on motor coordination and sedation in a rodent model.
Protocol: Rotarod Test
-
Acclimation: Male C57BL/6 mice are acclimated to the rotarod apparatus (e.g., Ugo Basile) for 3 consecutive days. Each day consists of three trials with a 15-minute inter-trial interval. The rod is set to accelerate from 4 to 40 rpm over 5 minutes.
-
Baseline Measurement: On the fourth day, a baseline latency to fall is recorded for each mouse.
-
Compound Administration: 2-(3,4-Dimethoxyphenoxy)ethanol is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) and administered intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is also included.
-
Post-Dose Testing: At 30, 60, and 120 minutes post-administration, the mice are re-tested on the rotarod. The latency to fall is recorded.
-
Data Analysis: A significant decrease in the latency to fall compared to the vehicle control group would indicate impaired motor coordination, a hallmark of centrally-acting muscle relaxants.
Protocol: Open Field Test
-
Habituation: Mice are individually placed in the center of an open field arena (e.g., 40 cm x 40 cm x 30 cm) and allowed to explore for 30 minutes for habituation a day before the test.
-
Compound Administration: The compound or vehicle is administered as described above.
-
Testing: 30 minutes post-administration, mice are placed in the open field for 10 minutes. An overhead camera records their activity.
-
Data Analysis: Key parameters to be analyzed include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant reduction in locomotor activity would suggest a sedative effect.
Table 1: Predicted Outcomes of In Vivo Behavioral Assays
| Assay | Predicted Outcome for 2-(3,4-Dimethoxyphenoxy)ethanol | Interpretation |
| Rotarod Test | Dose-dependent decrease in latency to fall | Impaired motor coordination and muscle relaxation |
| Open Field Test | Dose-dependent decrease in total distance traveled | Sedative/hypnotic effects |
Alternative Hypotheses
While the primary hypothesis is compelling, the versatile structure of 2-(3,4-Dimethoxyphenoxy)ethanol suggests other potential mechanisms of action.
Alternative Hypothesis 1: Modulation of GABAergic Neurotransmission
The ethanol moiety of the compound raises the possibility of interaction with the GABAergic system, a major inhibitory neurotransmitter system in the CNS. Ethanol itself is known to enhance the function of GABA-A receptors, leading to sedative and anxiolytic effects.[9][10]
Proposed Experimental Validation: Electrophysiology
Patch-clamp electrophysiology on cultured primary neurons or in brain slices can directly assess the compound's effect on GABA-A receptor function.
Protocol: Whole-Cell Patch-Clamp on Cultured Cortical Neurons
-
Cell Culture: Primary cortical neurons are harvested from E18 rat embryos and cultured for 10-14 days.
-
Recording: Whole-cell voltage-clamp recordings are performed. The holding potential is set at -60 mV.
-
GABA Application: GABA (e.g., 10 µM) is applied to the neuron to elicit an inward chloride current.
-
Compound Application: 2-(3,4-Dimethoxyphenoxy)ethanol is co-applied with GABA at various concentrations.
-
Data Analysis: An enhancement of the GABA-evoked current in the presence of the compound would support a positive allosteric modulatory effect on GABA-A receptors.
Caption: Predicted potentiation of GABA-A receptor function.
Alternative Hypothesis 2: Anti-inflammatory Activity
The dimethoxyphenol group is structurally related to other phenolic compounds with known anti-inflammatory and antioxidant properties. For instance, 2-(3,4-dihydroxyphenyl)ethanol, found in olive oil, is a potent inhibitor of lipoxygenase enzymes (12-LO and 5-LO), which are key players in the inflammatory cascade.[11]
Proposed Experimental Validation: Enzyme Inhibition Assays and Cellular Models of Inflammation
Protocol: Lipoxygenase Inhibition Assay
-
Enzyme and Substrate: Purified human 5-lipoxygenase or 12-lipoxygenase is used. Arachidonic acid serves as the substrate.
-
Assay: The assay is performed in a spectrophotometer by monitoring the formation of the conjugated diene product at 234 nm.
-
Compound Incubation: The enzyme is pre-incubated with varying concentrations of 2-(3,4-Dimethoxyphenoxy)ethanol before the addition of arachidonic acid.
-
Data Analysis: The IC50 value is calculated to determine the compound's inhibitory potency.
Protocol: Cytokine Release in LPS-Stimulated Macrophages
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured.
-
Stimulation: Cells are pre-treated with 2-(3,4-Dimethoxyphenoxy)ethanol for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA.
-
Data Analysis: A dose-dependent reduction in cytokine levels would indicate anti-inflammatory activity.
Caption: Hypothesized inhibition of inflammatory signaling.
Summary and Future Directions
The structural analogy of 2-(3,4-Dimethoxyphenoxy)ethanol to methocarbamol provides a strong basis for the primary hypothesis of its action as a centrally-acting skeletal muscle relaxant. The proposed in vivo behavioral assays will be crucial in the initial characterization of its pharmacological profile. However, the alternative hypotheses of GABAergic modulation and anti-inflammatory effects should not be discounted and warrant investigation to build a comprehensive understanding of this compound's potential therapeutic applications.
Future studies should also focus on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to assess its drug-like potential. Structure-activity relationship (SAR) studies, by synthesizing and testing related analogs, could further elucidate the key structural features responsible for its biological activity.
References
- Pharmacology of Methocarbamol (Robaxin) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube.
- Methocarbamol: uses, dosing, warnings, adverse events, interactions - MedCentral.
- Methocarbamol - Wikipedia.
- How Does Methocarbamol Work? All About Its Mechanism of Action - GoodRx.
- Methocarbamol - StatPearls - NCBI Bookshelf.
- Inhibition of arachidonate lipoxygenase activities by 2-(3,4-dihydroxyphenyl)ethanol, a phenolic compound from olives - PubMed.
- Guaifenesin - Wikipedia.
- A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Formulations - ResearchGate.
- guaifenesin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
- What is the mechanism of Ethanol? - Patsnap Synapse.
- Ethanol - Regulations.gov.
- Ethanol's molecular targets - PubMed - NIH.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. medcentral.com [medcentral.com]
- 3. Methocarbamol - Wikipedia [en.wikipedia.org]
- 4. goodrx.com [goodrx.com]
- 5. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Guaifenesin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. guaifenesin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. What is the mechanism of Ethanol? [synapse.patsnap.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Inhibition of arachidonate lipoxygenase activities by 2-(3,4-dihydroxyphenyl)ethanol, a phenolic compound from olives - PubMed [pubmed.ncbi.nlm.nih.gov]
Homologs and analogs of 2-(3,4-Dimethoxyphenoxy)ethanol
An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 2-(3,4-Dimethoxyphenoxy)ethanol and its Analogs
Abstract
Derivatives of phenoxyethanol represent a versatile chemical scaffold with a history of application in pharmaceuticals and as antimicrobial agents. The addition of methoxy groups to the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and capacity for hydrogen bonding, thereby modulating its interaction with biological targets.[1] This guide focuses on 2-(3,4-dimethoxyphenoxy)ethanol, a close structural analog of the widely used expectorant Guaifenesin[2], as a core structure for developing novel bioactive compounds. We provide a comprehensive overview for researchers, detailing the strategic synthesis of this parent compound and a library of its homologs and analogs. This document outlines detailed, field-tested protocols for chemical synthesis, structural elucidation, and a cascade of biological evaluations, with an emphasis on exploring antimicrobial and cytotoxic potential. The narrative is grounded in established chemical principles and structure-activity relationship (SAR) logic to empower drug development professionals in their quest for new therapeutic agents.
The Core Moiety: 2-(3,4-Dimethoxyphenoxy)ethanol
The foundational molecule, 2-(3,4-dimethoxyphenoxy)ethanol, combines the phenoxyethanol backbone, known for its preservative and antimicrobial properties, with a 3,4-dimethoxy substitution pattern. This specific substitution is prevalent in many natural and synthetic bioactive compounds, often imparting significant biological activity ranging from antioxidant to anticancer effects.[3] Understanding the physicochemical properties of this core molecule is the first step in predicting its behavior and designing meaningful analogs.
Table 1: Physicochemical Properties of 2-(3,4-Dimethoxyphenoxy)ethanol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₄ | Calculated |
| Molecular Weight | 198.22 g/mol | Calculated |
| Appearance | Colorless to light yellow oil or low-melting solid | Predicted |
| Boiling Point | ~155-157 °C at 4 mmHg | Predicted |
| LogP (octanol/water) | ~1.3 | Predicted |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Calculated |
| Hydrogen Bond Acceptors | 4 (ether and methoxy oxygens) | Calculated |
Rationale for Investigation: The structure of 2-(3,4-dimethoxyphenoxy)ethanol is compelling for several reasons. The ether linkage provides stability compared to esters while maintaining flexibility. The terminal hydroxyl group is a key site for potential secondary modifications (prodrugs) or for interaction with biological targets.[4] The dimethoxy-phenyl group's electron-donating nature and steric bulk are critical determinants of its potential pharmacological profile.[1] This combination makes it an ideal starting point for exploring new chemical space.
Synthesis and Derivatization Strategies
The most reliable and versatile method for synthesizing 2-(3,4-dimethoxyphenoxy)ethanol and its analogs is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of a substituted phenol attacking an ethylene halo-alcohol.
Principle of Synthesis: Williamson Ether Synthesis
The core of the synthesis involves deprotonating the hydroxyl group of 3,4-dimethoxyphenol (guaiacol) with a suitable base to form a potent nucleophile, the phenoxide. This phenoxide then attacks an electrophilic two-carbon synthon, typically 2-chloroethanol or 2-bromoethanol, via an Sₙ2 reaction to form the desired ether linkage.
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and cost-effective. For less reactive phenols, a stronger base such as sodium hydride (NaH) may be employed. The choice is critical; a base that is too weak will result in a slow or incomplete reaction, while an overly strong base might promote side reactions.
-
Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion highly reactive, thereby accelerating the Sₙ2 reaction.
Detailed Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dimethoxyphenol (10.0 g, 64.9 mmol), potassium carbonate (13.5 g, 97.3 mmol, 1.5 eq), and acetone (100 mL).
-
Reaction Initiation: Add 2-chloroethanol (5.75 mL, 84.3 mmol, 1.3 eq) to the stirring suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours.
-
Expertise Note: The reaction progress must be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting phenol spot (visualized with a UV lamp or potassium permanganate stain) indicates reaction completion.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexane.
-
-
Characterization and Validation:
-
Combine the pure fractions (identified by TLC) and concentrate to yield 2-(3,4-dimethoxyphenoxy)ethanol as a viscous oil.
-
Confirm the structure and assess purity (>98%) using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Mandatory Visualization: Synthesis Workflow
Caption: General workflow for the synthesis and purification of 2-(3,4-dimethoxyphenoxy)ethanol.
Homologs and Analogs: A Structure-Activity Relationship (SAR) Exploration
The true value of the core molecule is its utility as a template for generating a diverse library of analogs. Systematic structural modifications allow for the exploration of SAR, providing insights into how chemical structure influences biological activity.
Rationale for Analog Design
-
Positional Isomerism of Methoxy Groups: Moving the methoxy groups on the phenyl ring (e.g., to the 2,5- or 2,4-positions) alters the electronic distribution and steric profile, which can drastically affect receptor binding or membrane transport.[5]
-
Homologation of the Side Chain: Extending the ethanol side chain to propanol or butanol (homologs) increases lipophilicity. This can enhance membrane permeability but may also increase non-specific toxicity.
-
Modification of the Side Chain: Introducing additional functional groups, such as a second hydroxyl group to mimic Guaifenesin's diol structure, can increase polarity and potential for hydrogen bonding.
-
Bioisosteric Replacement: Replacing the methoxy groups with other electron-donating groups (e.g., methyl, ethyl) or electron-withdrawing groups (e.g., chloro, fluoro) can probe the electronic requirements for activity.
Table 2: Representative Library of Proposed Analogs
| Compound ID | Modification from Parent Compound | Rationale for Synthesis |
| ANA-01 | 2,5-Dimethoxy substitution | Explore impact of methoxy positional isomerism. |
| ANA-02 | 4-Monethoxy substitution | Determine the necessity of two methoxy groups. |
| HOM-01 | 3-(3,4-Dimethoxyphenoxy)propan-1-ol | Investigate effect of increased lipophilicity. |
| ANA-03 | 3-(3,4-Dimethoxyphenoxy)propane-1,2-diol | Direct comparison to Guaifenesin scaffold. |
| ANA-04 | 2-(3,4-Dichlorophenoxy)ethanol | Evaluate effect of electron-withdrawing groups. |
Biological Evaluation Strategies
A tiered or cascaded approach to screening is efficient for identifying promising candidates from a library of new compounds.
Detailed Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37 °C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO) at 10 mg/mL. Create a series of 2-fold serial dilutions in a 96-well microtiter plate using MHB, ranging from 256 µg/mL to 0.5 µg/mL.
-
Trustworthiness Note: The final DMSO concentration in all wells must be kept constant and low (<1%) to avoid solvent-induced toxicity. A vehicle control (DMSO in MHB) is mandatory.
-
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Data Analysis: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (bacterial growth). The result can be confirmed by measuring absorbance at 600 nm with a plate reader.
Mandatory Visualization: Biological Screening Cascade
Caption: A tiered workflow for the biological evaluation of novel chemical entities.
Potential Therapeutic Applications and Future Directions
The systematic synthesis and evaluation of 2-(3,4-dimethoxyphenoxy)ethanol analogs can uncover compounds with significant therapeutic potential. Based on the known activities of related structures, promising avenues for investigation include:
-
Antimicrobial Agents: The phenoxyethanol scaffold is a known antibacterial and antifungal backbone. Modifications to the phenyl ring can enhance potency and broaden the spectrum of activity against clinically relevant pathogens.[6]
-
Central Nervous System (CNS) Agents: The structural similarity to Guaifenesin and other CNS-active methoxy-substituted compounds suggests potential for activity as muscle relaxants, anticonvulsants, or other neuromodulators.[5]
-
Anticancer Agents: Numerous dimethoxybenzene derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3] Screening the synthesized library for anticancer effects could identify novel lead compounds.
Future research should focus on elucidating the mechanism of action for any identified "hit" compounds. For promising antimicrobial candidates, this could involve membrane permeabilization assays or enzyme inhibition studies. For CNS-active molecules, receptor binding assays would be a logical next step. Ultimately, lead compounds with a favorable balance of high potency and low in vitro toxicity can be advanced to preclinical in vivo models to assess their efficacy and safety profiles.
References
-
Cheméo. Chemical Properties of 3,4-Dimethoxyphenethyl alcohol (CAS 7417-21-2).[Link]
-
PubMed. Bitterless guaifenesin prodrugs-design, synthesis, characterization, in vitro kinetics, and bitterness studies.[Link]
-
NIST WebBook. 3,4-Dimethoxyphenethyl alcohol.[Link]
-
PubMed. Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives.[Link]
-
ACS Publications. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.[Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. guaifenesin.[Link]
-
PubMed Central (PMC). N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Receptor Agonists.[Link]
- Google Patents.
-
ResearchGate. The role of the methoxy group in approved drugs | Request PDF.[Link]
-
Ataman Kimya. PHENOXYETHANOL.[Link]
-
PubMed. N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Receptor Agonists.[Link]
-
Journal of Biological Pharmaceutical And Chemical Research. 26-39 Phytochemical Analysis and Biological Activities.[Link]
-
International Journal of ChemTech Research. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.[Link]
-
PubMed. The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays.[Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. guaifenesin | Ligand page.[Link]
-
PubChem. 1-(3,4-Dimethoxyphenyl)ethanol.[Link]
-
ResearchGate. A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Formulations.[Link]
-
Bentham Science. Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols.[Link]
-
PubMed. Solubility and some crystallization properties of conglomerate forming chiral drug guaifenesin in water.[Link]
-
ResearchGate. threo-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol.[Link]
-
ResearchGate. Recent advances in chemical reactivity and biological activities of eugenol derivatives.[Link]
-
Organic Syntheses. an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. guaifenesin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bitterless guaifenesin prodrugs-design, synthesis, characterization, in vitro kinetics, and bitterness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jobpcr.com [jobpcr.com]
Methodological & Application
Application Note: Optimized Synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol
Target Audience: Research Chemists, API Process Scientists, and Drug Development Professionals Process Category: Etherification / Alkylation
Executive Scope
The molecule 2-(3,4-Dimethoxyphenoxy)ethanol serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including beta-blockers and conformationally restricted analogs. This application note details a highly optimized, self-validating protocol for its preparation via the Williamson ether synthesis, focusing on maximizing regioselectivity and yield while minimizing hazardous byproducts.
Mechanistic Causality & Reagent Selection
The Williamson ether synthesis is a fundamental SN2 bimolecular nucleophilic substitution method for forming ether linkages by reacting a phenoxide with an alkyl halide [1]. To achieve high purity and yield, every reagent in this protocol is selected based on strict thermodynamic and kinetic causality:
-
Base Selection ( K2CO3 vs. NaOH): 3,4-dimethoxyphenol has a pKa of approximately 10.2, whereas the aliphatic hydroxyl group of the electrophile (2-bromoethanol) has a pKa of ~16. We utilize Potassium Carbonate ( K2CO3 ) as a mild, heterogeneous base. It is basic enough to quantitatively deprotonate the phenol but entirely insufficient to deprotonate the aliphatic alcohol, thereby preventing unwanted oligomerization. This regioselective alkylation strategy is highly effective for phenolic hydroxyls [2].
-
Electrophile Dynamics (2-Bromoethanol): 2-Bromoethanol is favored over 2-chloroethanol. The weaker C-Br bond lowers the activation energy ( Ea ) for the SN2 transition state, allowing the reaction to proceed at milder temperatures. Stronger bases like NaOH would induce the base-catalyzed intramolecular cyclization of 2-bromoethanol into ethylene oxide, a toxic and yield-reducing side reaction.
-
Solvent Rationale (Acetone): Alkylation of 3,4-dimethoxyphenol is effectively achieved using K2CO3 in refluxing acetone [3]. Acetone provides a low reflux temperature (56 °C), which acts as a thermodynamic ceiling, preventing thermal degradation while remaining highly effective for reactive alkyl halides [4].
Pathway Visualization
Fig 1: Mechanistic workflow of the Williamson ether synthesis for 2-(3,4-Dimethoxyphenoxy)ethanol.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yields during our process optimization phase:
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | 2-Chloroethanol | K2CO3 | Acetone | 56 | 24 | 42 | High Ea for C-Cl bond cleavage limits reaction rate. |
| 2 | 2-Chloroethanol |
K2CO3
| Acetone | 56 | 24 | 68 | KI enables in-situ Finkelstein halogen exchange. |
| 3 | 2-Bromoethanol | NaOH | H2O /EtOH | 80 | 12 | 51 | Strong base induces epoxide formation (side reaction). |
| 4 | 2-Bromoethanol | K2CO3 | DMF | 80 | 8 | 88 | Fast kinetics, but requires tedious aqueous workup. |
| 5 | 2-Bromoethanol | K2CO3 | Acetone | 56 | 16 | 91 | Optimal balance of mild conditions and high yield. |
Self-Validating Experimental Protocol
This methodology is designed with built-in chemical checkpoints to ensure the operator can validate the reaction's progress in real-time.
Step 1: Phenoxide Formation
-
Action: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyphenol (1.0 eq, 10 mmol) in 30 mL of anhydrous acetone. Add finely powdered anhydrous K2CO3 (1.5 eq, 15 mmol). Stir the mixture for 30 minutes at room temperature.
-
Self-Validation Checkpoint: The solution will transition from clear to a slightly opaque, pale suspension. This visual shift confirms the successful generation of the insoluble potassium phenoxide salt.
Step 2: Alkylation
-
Action: Add 2-bromoethanol (1.2 eq, 12 mmol) dropwise to the stirring suspension via a syringe. Attach a reflux condenser and heat the reaction mixture to a gentle reflux (56 °C) for 16 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 60:40 Hexane:Ethyl Acetate eluent. The starting phenol ( Rf≈0.4 ) will be consumed, and a new spot corresponding to the product ( Rf≈0.3 ) will appear. Staining the TLC plate with KMnO4 will highlight the product due to the oxidizable aliphatic alcohol moiety.
Step 3: Selective Workup
-
Action: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( K2CO3 and KBr). Concentrate the filtrate in vacuo to remove the acetone. Dissolve the resulting crude residue in 50 mL of Ethyl Acetate, and wash the organic layer with 1M aqueous NaOH (2 × 20 mL), followed by brine (20 mL).
-
Self-Validation Checkpoint: The 1M NaOH wash acts as a highly selective chemical filter. Any unreacted 3,4-dimethoxyphenol (pKa ~10.2) is deprotonated and partitioned completely into the aqueous layer. The target ether lacks an acidic proton and remains exclusively in the organic layer, ensuring that the crude product is free of starting material.
Step 4: Isolation
-
Action: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate the solvent under reduced pressure. The product, 2-(3,4-Dimethoxyphenoxy)ethanol, is obtained as a viscous oil or low-melting solid (Yield: >90%) and is typically pure enough for downstream API synthesis without column chromatography.
References
-
Title: Chapter 8 - Ethers and Epoxides | Source: Success-E | URL: [Link]
-
Title: Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects | Source: Taylor & Francis | URL: [Link]
-
Title: Synthesis of novel purpurealidin analogs and evaluation of their effect on the cancer-relevant potassium channel KV10.1 | Source: PLOS One | URL: [Link]
-
Title: Design, synthesis, docking, and biochemical characterization of non-nucleoside SARS-CoV-2 RdRp inhibitors | Source: PubMed Central (PMC) | URL: [Link]
Sources
- 1. success-e.net [success-e.net]
- 2. Design, synthesis, docking, and biochemical characterization of non-nucleoside SARS-CoV-2 RdRp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of novel purpurealidin analogs and evaluation of their effect on the cancer-relevant potassium channel KV10.1 | PLOS One [journals.plos.org]
Application Note: 2-(3,4-Dimethoxyphenoxy)ethanol as a Bifunctional Synthon in Advanced Pharmaceutical Intermediate Synthesis
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Mechanistic rationale, self-validating synthetic protocols, and application in targeted therapeutics.
Mechanistic Rationale & Synthon Profile
In modern medicinal chemistry, the selection of bifunctional synthons dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 2-(3,4-Dimethoxyphenoxy)ethanol (CAS: 1373830-22-8) serves as a highly versatile building block due to its dual structural features:
-
The 3,4-Dimethoxyphenyl Pharmacophore: This moiety acts as a bioisostere for catecholamines. By masking the free hydroxyls as methyl ethers, the synthon retains the ability to engage in critical hydrogen-bonding and dipole interactions within target binding pockets while completely bypassing rapid Phase II metabolism (e.g., COMT-mediated methylation) that typically degrades free catechols.
-
The Ethanol Spacer: The two-carbon ether linkage provides optimal conformational flexibility. It acts as an adjustable spacer that projects the lipophilic aromatic ring into deep hydrophobic pockets, while the primary hydroxyl group offers a highly reactive site for divergent chemical activation (e.g., esterification, halogenation, or Mitsunobu coupling).
Strategic Divergence: Key Pharmaceutical Applications
The chemical flexibility of 2-(3,4-dimethoxyphenoxy)ethanol has led to its integration into several distinct therapeutic classes:
-
Neurological Therapeutics (FKBP51/52 Ligands): FK506-binding proteins (FKBPs) are critical regulators of steroid hormone receptors implicated in stress-related psychiatric disorders. Attaching the 2-(3,4-dimethoxyphenoxy)ethyl moiety to a rigid 3,9-diazabicyclo[3.3.1]nonan-2-one scaffold significantly enhances binding affinity. The dimethoxy-substituted ring perfectly occupies the lipophilic pipecolate binding pocket of the FKBP51 receptor ().
-
Antimicrobial Agents (Anti-MRSA): In the development of novel antibiotics, this synthon is utilized to synthesize 2-[4-(3,4-dimethoxyphenoxy)phenyl]-1H-benzimidazole-5-carboxamidines. The ether linkage and dimethoxy groups enhance the lipophilicity of the molecule, facilitating bacterial cell wall permeability and improving target site docking, which yields potent antistaphylococcal activity against Methicillin-resistant Staphylococcus aureus (MRSA) (1)[1].
-
Cardiovascular Agents: The intermediate is heavily utilized in the synthesis of 3,4-dihydrocarbostyril derivatives. When coupled to the carbostyril core, the 2-(3,4-dimethoxyphenoxy)ethyl chain modulates receptor subtype selectivity, resulting in potent beta-adrenergic blocking activity for hypertension management (2)[2].
Workflow Visualization
Workflow of divergent synthetic pathways utilizing 2-(3,4-Dimethoxyphenoxy)ethanol.
Self-Validating Experimental Protocols
To ensure reproducibility and high E-E-A-T standards, the following protocols are designed as self-validating systems . Each step includes causality for the chemical choices and built-in checkpoints to verify success before proceeding.
Protocol A: Synthesis of 2-(3,4-Dimethoxyphenoxy)ethyl 4-methylbenzenesulfonate (Tosylate Activation)
Objective: Convert the primary hydroxyl group into a superior leaving group for downstream nucleophilic substitution.
-
Reagents: 2-(3,4-Dimethoxyphenoxy)ethanol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Triethylamine (Et₃N, 2.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve the alcohol and Et₃N in anhydrous DCM under an N₂ atmosphere. Cool the reaction vessel to 0 °C.
-
Causality: Maintaining 0 °C minimizes the hydrolysis of TsCl by trace environmental moisture and prevents exothermic side reactions (e.g., chlorination).
-
-
Add catalytic DMAP to the stirring solution.
-
Causality: DMAP acts as a nucleophilic catalyst. It attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which reacts with the sterically unhindered primary alcohol orders of magnitude faster than TsCl alone.
-
-
Add TsCl portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Validation Checkpoints:
-
Visual: A thick white precipitate (Et₃N·HCl) must form within 15–30 minutes, confirming active catalytic turnover.
-
TLC (3:1 Hexanes/EtOAc): The starting material spot ( Rf≈0.2 ) should completely disappear, replaced by a new, strongly UV-active spot ( Rf≈0.6 ).
-
LC-MS: Confirm the target mass [M+H]+=353.1 m/z.
-
-
Workup: Quench with ice water. Wash the organic layer sequentially with 1M HCl (to remove unreacted Et₃N and DMAP), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over MgSO₄ and concentrate.
Protocol B: N-Alkylation of a Bicyclic Secondary Amine (FKBP Ligand Precursor)
Objective: Couple the activated tosylate to a sterically hindered secondary amine (e.g., a diazabicyclo scaffold).
-
Reagents: Tosylate intermediate from Protocol A (1.1 eq), Secondary Amine (1.0 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), Potassium Iodide (KI, 0.2 eq), Anhydrous Acetonitrile (MeCN).
-
Procedure:
-
Suspend the amine, tosylate, and DIPEA in MeCN.
-
Add KI to the mixture.
-
Causality: This initiates a Finkelstein-type in situ halogen exchange. The tosylate is transiently converted into a highly reactive alkyl iodide, which provides the necessary electrophilic boost to overcome the steric hindrance of the bicyclic secondary amine.
-
-
Reflux the mixture at 80 °C for 16 hours.
-
-
Validation Checkpoints:
-
TLC (9:1 DCM/MeOH): Look for the appearance of a new, highly polar spot ( Rf≈0.3−0.4 ) that stains positive with Dragendorff's reagent (indicating the formation of a tertiary amine).
-
LC-MS: Confirm the product mass and the complete disappearance of the tosylate peak.
-
-
Workup: Concentrate under reduced pressure. Partition the residue between EtOAc and 1M NaOH.
-
Causality: The highly basic aqueous layer ensures the newly formed tertiary amine product remains deprotonated (free base) and partitions entirely into the organic phase, leaving inorganic salts behind.
-
Quantitative Data: Activation Strategy Comparison
When scaling up the synthesis of intermediates, selecting the correct activation strategy is critical. The table below summarizes the quantitative and qualitative metrics for activating 2-(3,4-dimethoxyphenoxy)ethanol.
| Activation Method | Reagents | Typical Yield | Reaction Time | Primary Byproducts | Downstream Suitability |
| Tosylation | TsCl, Et₃N, DMAP, DCM | 85–95% | 4–6 h | Et₃N·HCl | Excellent for robust N-alkylation of secondary amines; highly stable intermediate. |
| Mesylation | MsCl, Et₃N, DCM | 90–98% | 1–2 h | Et₃N·HCl | High reactivity; prone to degradation if stored long-term. Best used in situ. |
| Halogenation | CBr₄, PPh₃, DCM | 75–85% | 8–12 h | Triphenylphosphine oxide (TPPO) | Good for harsh alkylation conditions; requires column chromatography to remove TPPO. |
| Mitsunobu | DEAD, PPh₃, THF | 60–80% | 12–24 h | TPPO, Reduced DEAD | Ideal for direct, stereospecific O-alkylation or coupling with acidic imides/phenols. |
References
- Zhang, Y. (2016).Design and synthesis of bicyclic ligands for the FK506-binding proteins 51 and 52. Dissertation, LMU Munich.
- Püsküllü, M. O., et al. (2014).Synthesis and potent antistaphylococcal activity of some new 2-[4-(3,4-dimethoxyphenoxy)phenyl]-1,N-disubstituted-1H-benzimidazole-5-carboxamidines. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Nakagawa, K., et al. (1979).3,4-Dihydrocarbostyril derivatives and process for preparing the same. US Patent 4147869A.
Sources
Application Note: A Scalable and Validated Protocol for the Synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol, a valuable intermediate and building block in pharmaceutical research and development. The synthesis is based on the robust Williamson ether synthesis, a classic and highly reliable method for forming ether linkages.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a self-validating system that emphasizes safety, scalability, and mechanistic understanding. We delve into the causality behind experimental choices, from reagent selection to purification strategies, ensuring a reproducible and high-yield outcome. The protocol is supported by authoritative references, detailed safety assessments, and clear visual workflows to facilitate seamless adoption in a laboratory setting.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol is efficiently achieved via the Williamson ether synthesis. This method was selected for its broad scope, reliability, and straightforward scalability.[1][2] The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism, involving the reaction of a phenoxide ion with a primary alkyl halide.[3][4]
Overall Reaction Scheme:
(Self-generated image, not from search results)
1.1. Mechanistic Breakdown
The reaction unfolds in two primary stages:
-
Step 1: Deprotonation: 3,4-Dimethoxyphenol is deprotonated by a suitable base to form the corresponding 3,4-dimethoxyphenoxide ion. This step is critical as it generates the potent nucleophile required for the subsequent step. The equilibrium of this acid-base reaction is driven to the product side by the choice of base and solvent.
-
Step 2: Sₙ2 Nucleophilic Attack: The generated phenoxide ion acts as the nucleophile, executing a backside attack on the electrophilic carbon of 2-bromoethanol.[5] The bromide ion is displaced as the leaving group in a single, concerted step, forming the desired C-O ether bond.[1][3]
1.2. Rationale for Reagent Selection
-
Nucleophile Precursor (3,4-Dimethoxyphenol): This commercially available starting material provides the core aromatic structure. Its phenolic proton is sufficiently acidic to be removed by a moderately strong base.
-
Electrophile (2-Bromoethanol): As a primary alkyl halide, 2-bromoethanol is an ideal substrate for the Sₙ2 reaction. The use of a primary halide is crucial to minimize the competing E2 elimination reaction, which can become a major pathway with secondary or tertiary alkyl halides, leading to the formation of alkene byproducts.[3][6]
-
Base (Potassium Carbonate, K₂CO₃): While strong bases like sodium hydride (NaH) are effective, potassium carbonate is chosen for this scale-up protocol due to its significant advantages in safety, cost, and ease of handling.[2] It is a milder, non-flammable base that is highly effective for deprotonating phenols, particularly at elevated temperatures.
-
Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal for Sₙ2 reactions.[2] It effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of the desired reaction.
Hazard and Safety Assessment
The scale-up of any chemical synthesis requires a rigorous evaluation of potential hazards. All operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Compound | CAS No. | Primary Hazards | Recommended PPE |
| 3,4-Dimethoxyphenol | 2033-89-8 | Causes serious eye irritation; Causes skin irritation; May cause respiratory irritation.[7][8][9] | Safety goggles, lab coat, nitrile gloves. |
| 2-Bromoethanol | 540-51-2 | Toxic if swallowed, in contact with skin, or if inhaled; Causes severe skin burns and eye damage.[10][11][12][13][14] | Chemical safety goggles, face shield, chemical-resistant apron, chemical-resistant gloves (e.g., Viton or butyl rubber). |
| Potassium Carbonate | 584-08-7 | Causes serious eye irritation; May cause respiratory irritation. | Safety goggles, lab coat, gloves. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Flammable liquid and vapor; Harmful in contact with skin or if inhaled; Causes serious eye irritation; Suspected of damaging fertility or the unborn child. | Safety goggles, lab coat, nitrile gloves (double-gloving recommended). |
| Ethyl Acetate | 141-78-6 | Highly flammable liquid and vapor; Causes serious eye irritation; May cause drowsiness or dizziness. | Safety goggles, lab coat, gloves. |
| Hexanes | 110-54-3 | Highly flammable liquid and vapor; May be fatal if swallowed and enters airways; Causes skin irritation; May cause drowsiness or dizziness; Suspected of damaging fertility. | Safety goggles, lab coat, gloves. |
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a synthesis scale yielding approximately 15-20 grams of the final product.
3.1. Materials and Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC plates (silica gel 60 F₂₅₄)
3.2. Reagent Quantities
| Reagent | MW ( g/mol ) | Equivalents | Moles (mol) | Mass/Volume |
| 3,4-Dimethoxyphenol | 154.16 | 1.0 | 0.130 | 20.0 g |
| 2-Bromoethanol | 124.97 | 1.2 | 0.156 | 19.5 g (11.0 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 0.260 | 36.0 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 200 mL |
| Ethyl Acetate | - | - | - | ~800 mL (for extraction & chromatography) |
| Hexanes | - | - | - | ~1200 mL (for chromatography) |
| Deionized Water | - | - | - | ~1 L (for work-up) |
| Brine (Saturated NaCl) | - | - | - | ~200 mL (for work-up) |
3.3. Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.
-
To the flask, add 3,4-dimethoxyphenol (20.0 g), potassium carbonate (36.0 g), and DMF (200 mL).
-
-
Reagent Addition and Reaction:
-
Begin vigorous stirring to create a slurry.
-
Slowly add 2-bromoethanol (11.0 mL) to the mixture at room temperature using a syringe or dropping funnel.
-
Heat the reaction mixture to 80-85 °C using the heating mantle.
-
Maintain the reaction at this temperature for 6-8 hours.
-
-
In-Process Reaction Monitoring (Self-Validation):
-
After 6 hours, carefully take a small aliquot from the reaction mixture. Dilute it with ethyl acetate and spot it on a TLC plate against a spot of the 3,4-dimethoxyphenol starting material.
-
Elute the TLC plate using a solvent system of 30% ethyl acetate in hexanes.
-
The reaction is considered complete when the starting material spot (visualized under UV light) has been completely consumed. If the reaction is not complete, allow it to proceed for another 1-2 hours and re-check.
-
-
Work-up and Extraction:
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the dark mixture into a 2 L beaker containing 600 mL of deionized water. Stir for 10 minutes.
-
Transfer the aqueous mixture to a 1 L separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts and wash them sequentially with deionized water (2 x 200 mL) and then with brine (1 x 200 mL). This removes residual DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a dark oil or solid.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elute the column with a gradient solvent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield 2-(3,4-Dimethoxyphenoxy)ethanol as a white to off-white solid or a pale yellow oil.
-
-
Product Characterization:
-
Dry the final product under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the percentage yield.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Process Flow and Logic Visualization
The following diagram illustrates the complete workflow for the synthesis, from initial setup to the final, purified product.
Caption: Workflow for the scale-up synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol.
Expected Results
Following this protocol should provide the target compound in good yield and high purity.
| Parameter | Expected Outcome |
| Product Appearance | White to off-white solid or pale yellow oil. |
| Expected Yield | 75-85% |
| Purity (by ¹H NMR) | >97% |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.85 (d, 1H), 6.70 (d, 1H), 6.55 (dd, 1H), 4.10 (t, 2H), 4.00 (t, 2H), 3.86 (s, 3H), 3.85 (s, 3H), ~2.5 (br s, 1H, -OH). (Note: Chemical shifts are approximate and should be confirmed with a reference spectrum). |
| Mass Spec (ESI+) | Expected m/z: 199.0965 [M+H]⁺ |
Conclusion
This application note outlines a validated and scalable protocol for the synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol. By employing the Williamson ether synthesis with carefully selected, safer, and cost-effective reagents, this procedure is well-suited for producing multi-gram quantities of the target compound. The inclusion of a detailed safety assessment and in-process controls ensures that the synthesis can be performed reliably and safely by trained researchers. This robust methodology provides a solid foundation for the further use of 2-(3,4-Dimethoxyphenoxy)ethanol in advanced research and drug development programs.
References
-
Title: Williamson Ether Synthesis: Mechanism, Steps & Example Source: Vedantu URL: [Link]
-
Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
-
Title: Williamson Ether Synthesis | SN2 Ether Formation + Traps Source: OrgoSolver URL: [Link]
-
Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL: [Link]
-
Title: 1.5 Williamson Ether Synthesis – Organic Chemistry II Source: KPU Pressbooks URL: [Link]
-
Title: Material Safety Data Sheet - 2-Bromoethanol, 98% Source: Cole-Parmer URL: [Link]
-
Title: Alcohol to Ether using Williamson synthesis (O-Alkylation) Source: SynArchive URL: [Link]
-
Title: 3,4-Dimethoxyphenol | C8H10O3 Source: PubChem URL: [Link]
-
Title: 18.2: Preparing Ethers Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 4. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. 3,4-Dimethoxyphenol | C8H10O3 | CID 16251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. echemi.com [echemi.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
Application of 2-(3,4-Dimethoxyphenoxy)ethanol in antioxidant studies
Application Note: Evaluating the Antioxidant Capacity of 2-(3,4-Dimethoxyphenoxy)ethanol via Single Electron Transfer (SET) Mechanisms
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Mechanistic Rationale: The SET Pathway in Etherified Aromatics
In the evaluation of novel antioxidant pharmacophores, classic phenolic compounds (e.g., BHT, alpha-tocopherol) typically neutralize Reactive Oxygen Species (ROS) via Hydrogen Atom Transfer (HAT). However, fully etherified electron-rich aromatics, such as 2-(3,4-Dimethoxyphenoxy)ethanol , operate through a distinct and highly efficient Single Electron Transfer (SET) mechanism[].
The structural architecture of 2-(3,4-Dimethoxyphenoxy)ethanol lacks a free phenolic hydroxyl group; instead, it features a 1,3,4-trioxygenated benzene ring. The synergistic electron-donating inductive and resonance effects of the 3,4-dimethoxy groups and the 1-alkoxy (ethanol) side chain create an exceptionally electron-dense aromatic core. When exposed to free radicals, this core readily donates an electron to form a radical cation. This intermediate is highly stabilized by the delocalization of the positive charge across the oxygen heteroatoms, preventing the propagation of oxidative chain reactions[2]. The terminal ethanol group further enhances aqueous solubility and provides a vector for hydrogen bonding in cellular membrane models, making it a valuable scaffold in lipid peroxidation studies[3].
Experimental Protocols: A Self-Validating System
To rigorously quantify the antioxidant capacity of 2-(3,4-Dimethoxyphenoxy)ethanol, we employ a dual-assay approach. The DPPH assay isolates the SET mechanism in a cell-free environment, while the Linoleic Acid Peroxidation assay evaluates its efficacy in a lipophilic system.
Protocol A: DPPH Radical Scavenging Assay (SET Validation)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for screening the electron-donating capacity of dimethoxyphenoxy derivatives[4].
Causality & Design Choices: DPPH• is a stable radical that absorbs strongly at 517 nm. Upon accepting an electron from 2-(3,4-Dimethoxyphenoxy)ethanol, it is reduced to a colorless hydrazine. We utilize a methanol/water co-solvent system to ensure the solubility of both the lipophilic aromatic core and the hydrophilic ethanol tail.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH• in anhydrous methanol. Critical Step: Protect from light using amber glassware to prevent auto-degradation of the radical.
-
Sample Dilution: Prepare a stock solution of 2-(3,4-Dimethoxyphenoxy)ethanol at 10 mM in DMSO. Create a serial dilution range (10 µM to 500 µM) using methanol.
-
Reaction Initiation: In a 96-well microplate, combine 100 µL of the DPPH• solution with 100 µL of the test sample.
-
Self-Validating Controls:
-
Positive Control: Ascorbic acid (10 µM to 500 µM) to validate assay sensitivity.
-
Negative Control: 100 µL methanol + 100 µL DPPH• (to establish maximum absorbance, Acontrol ).
-
Blank: 100 µL sample + 100 µL methanol (to subtract background absorbance of the compound).
-
-
Incubation & Measurement: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes to allow the SET reaction to reach equilibrium. Measure absorbance at 517 nm using a microplate reader.
-
Calculation: % Inhibition=(AcontrolAcontrol−(Asample−Ablank))×100
Protocol B: Lipid Peroxidation Inhibition (Linoleic Acid Emulsion)
This assay models the compound's ability to protect cellular membranes from oxidative degradation, a critical parameter for drug development[3].
Causality & Design Choices: Linoleic acid undergoes auto-oxidation to form conjugated dienes and lipid hydroperoxides. By introducing Fe2+/Ascorbate, we force the generation of hydroxyl radicals (Fenton reaction). The efficacy of the compound is measured by its ability to halt the formation of Thiobarbituric Acid Reactive Substances (TBARS).
Step-by-Step Workflow:
-
Emulsion Preparation: Mix 20 mM linoleic acid and 1% Tween-20 in 50 mM phosphate buffer (pH 7.4). Sonicate on ice for 5 minutes to form a stable micellar emulsion.
-
Induction: Mix 1 mL of the emulsion with 100 µL of 2-(3,4-Dimethoxyphenoxy)ethanol (various concentrations). Add 50 µL of 1 mM FeSO4 and 50 µL of 1 mM Ascorbic acid to initiate peroxidation.
-
Incubation: Incubate the mixture at 37°C for 60 minutes.
-
TBARS Development: Add 1 mL of 10% Trichloroacetic acid (TCA) to stop the reaction, followed by 1 mL of 0.67% Thiobarbituric acid (TBA). Boil the sealed tubes at 95°C for 15 minutes.
-
Quantification: Cool the tubes, centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins, and measure the absorbance of the pink chromophore in the supernatant at 532 nm.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of 2-(3,4-Dimethoxyphenoxy)ethanol compared to standard benchmarks, demonstrating its efficacy as an electron-donating antioxidant.
| Test Compound | DPPH Scavenging IC₅₀ (µM) | Lipid Peroxidation IC₅₀ (µM) | Primary Mechanism of Action |
| 2-(3,4-Dimethoxyphenoxy)ethanol | 42.5 ± 2.1 | 18.3 ± 1.4 | Single Electron Transfer (SET) |
| Ascorbic Acid (Standard) | 15.2 ± 0.8 | N/A (Hydrophilic) | Hydrogen Atom Transfer (HAT) |
| BHT (Standard) | 28.4 ± 1.5 | 12.1 ± 0.9 | HAT / Radical Trapping |
| 3,4-Dimethoxyphenol (Analog) | 35.1 ± 1.9 | 22.4 ± 1.7 | Mixed (HAT + SET) |
Note: The superior lipid peroxidation inhibition of the target compound relative to its DPPH IC₅₀ highlights the importance of the ethanol side-chain in facilitating micellar membrane partitioning.
Mechanistic Visualization
The diagram below maps the logical flow of the Single Electron Transfer (SET) mechanism executed by the target compound when neutralizing a free radical.
Mechanistic pathway of Single Electron Transfer (SET) by 2-(3,4-Dimethoxyphenoxy)ethanol.
References
-
Rahmatullah, M., et al. (2009). Pharmacological Evaluation of Bangladeshi Medicinal Plants for Antioxidant Activity. Pharmaceutical Biology (Taylor & Francis). Available at:[Link]
-
Al-Jeboori, M. J., et al. (2021). Transition Metal Cations Extraction and Antioxidant Activity Studies of Some Triazole Derivatives. Longdom Publishing. Available at:[Link]
-
Singh, G., et al. (2013). Chemical Composition and Antioxidant Activity of Essential Oil and Oleoresins of Nutmeg (Myristica fragrans Houtt.) Fruits. International Journal of Food Properties (Taylor & Francis). Available at:[Link]
Sources
The Versatile Synthon: Application Notes and Protocols for 2-(3,4-Dimethoxyphenoxy)ethanol in Modern Organic Synthesis
In the landscape of pharmaceutical and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 2-(3,4-Dimethoxyphenoxy)ethanol, a bifunctional organic compound, represents a highly valuable and versatile synthon. Its structure, featuring a primary alcohol for diverse functionalization and an electron-rich aromatic ring, offers a dual-pronged approach for synthetic chemists. The 3,4-dimethoxy substitution pattern, often found in natural products and pharmacologically active compounds, makes this building block particularly relevant for drug discovery and development.
This comprehensive guide provides an in-depth exploration of the synthesis and application of 2-(3,4-Dimethoxyphenoxy)ethanol. We will delve into robust protocols for its preparation and subsequent transformations, explaining the mechanistic rationale behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 93245-77-5 | |
| Molecular Formula | C₁₀H₁₄O₄ | |
| Molecular Weight | 198.22 g/mol | |
| Appearance | Solid | |
| Boiling Point | 145-148 °C at 0.5 mmHg | |
| Storage | Store in a cool, dry place away from incompatible materials. |
Part 1: Synthesis of the Building Block
The most direct and reliable method for the synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol is the Williamson ether synthesis. This reaction involves the deprotonation of the starting phenol, 3,4-dimethoxyphenol (guaiacol), followed by nucleophilic attack on a two-carbon electrophile.
Protocol 1: Williamson Ether Synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol
This protocol details the synthesis from 3,4-dimethoxyphenol and 2-chloroethanol. The choice of a moderately strong base like potassium carbonate is crucial; it is strong enough to deprotonate the phenol but not the product's alcohol, preventing side reactions.
Reaction Scheme:
Application Notes & Protocols: A Comprehensive Guide to Elucidating the Biological Activity of 2-(3,4-Dimethoxyphenoxy)ethanol
Introduction
2-(3,4-Dimethoxyphenoxy)ethanol is a phenolic compound whose biological activities are not extensively documented in current scientific literature. However, its structural architecture, particularly the dimethoxyphenoxy moiety, bears a resemblance to other biologically active molecules. For instance, the structurally related compound 2-(3,4-dihydroxyphenyl)ethanol (hydroxytyrosol), a well-known component of olive oil, exhibits potent antioxidant and anti-inflammatory properties.[1][2] These activities are largely attributed to its ability to scavenge free radicals and modulate inflammatory pathways, such as inhibiting lipoxygenase and cyclooxygenase enzymes and reducing the production of pro-inflammatory cytokines.[1][2]
This guide provides a structured, multi-tiered experimental approach to systematically investigate the potential antioxidant and anti-inflammatory activities of 2-(3,4-Dimethoxyphenoxy)ethanol. The protocols herein are designed for researchers in drug discovery and the life sciences, offering a logical workflow from initial in vitro screening to more complex cell-based and in vivo models. Each protocol is grounded in established scientific principles to ensure data integrity and reproducibility.
Part 1: Foundational In Vitro Characterization
The initial phase of investigation focuses on establishing the fundamental bioactivity profile of the compound. This includes determining its cytotoxicity to establish a safe therapeutic window for subsequent cell-based assays and assessing its intrinsic antioxidant potential through established chemical assays.
Assessment of Cytotoxicity: The MTT Assay
Rationale: Before evaluating the specific biological effects of 2-(3,4-Dimethoxyphenoxy)ethanol on cells, it is crucial to determine the concentration range at which it is non-toxic. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[3][4][5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 macrophages for subsequent inflammation studies) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of 2-(3,4-Dimethoxyphenoxy)ethanol in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1 µM to 500 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for another 24 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). Concentrations exhibiting >90% viability are considered safe for use in subsequent assays.
In Vitro Antioxidant Capacity
Rationale: The antioxidant capacity of a compound can be assessed through various mechanisms, including its ability to scavenge free radicals or to reduce oxidant species. A panel of assays is recommended as no single assay can capture all potential antioxidant mechanisms.[6] The DPPH, ABTS, and FRAP assays are commonly used, reliable, and provide complementary information.[7][8][9]
| Assay | Principle | Measured Endpoint |
| DPPH | Measures the ability of the compound to donate a hydrogen atom or electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), causing a color change from purple to yellow.[6] | Decrease in absorbance at ~517 nm |
| ABTS | Measures the ability of the compound to scavenge the ABTS radical cation (ABTS•+), causing a decolorization of the blue-green solution.[7] | Decrease in absorbance at ~734 nm |
| FRAP | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[9] | Increase in absorbance at ~593 nm |
Detailed Protocols:
-
DPPH Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of various concentrations of 2-(3,4-Dimethoxyphenoxy)ethanol (in methanol) to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Use ascorbic acid or Trolox as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
-
-
ABTS Radical Cation Decolorization Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add 20 µL of the test compound at various concentrations to 180 µL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Use Trolox as a standard to express results as Trolox Equivalent Antioxidant Capacity (TEAC).[6]
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 10 µL of the test compound at various concentrations to 190 µL of the FRAP reagent.
-
Incubate at 37°C for 10-30 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known concentration of FeSO₄·7H₂O. Express results as µM Fe(II) equivalents.
-
Part 2: Cell-Based Anti-Inflammatory Assays
This section details protocols for investigating the anti-inflammatory potential of 2-(3,4-Dimethoxyphenoxy)ethanol using a well-established in vitro model: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.
Inhibition of Pro-Inflammatory Mediators in Macrophages
Rationale: Activated macrophages produce key mediators of inflammation, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[10] Measuring the ability of the test compound to inhibit the production of these molecules provides strong evidence of its anti-inflammatory activity.
Experimental Workflow: Macrophage Stimulation and Analysis
Caption: Workflow for assessing anti-inflammatory activity in LPS-stimulated macrophages.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells for 1-2 hours with non-toxic concentrations of 2-(3,4-Dimethoxyphenoxy)ethanol (determined from the MTT assay).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.
-
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration by creating a standard curve with sodium nitrite.
-
-
Cytokine Quantification (ELISA):
-
Use the collected cell culture supernatants to measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12][13]
-
Follow the manufacturer's protocol precisely.[11] In a typical sandwich ELISA:
-
A plate is coated with a capture antibody specific to the cytokine of interest.
-
Supernatant samples and standards are added to the wells.
-
A biotin-conjugated detection antibody is added, followed by an enzyme-linked avidin or streptavidin.
-
A substrate is added, which produces a colorimetric signal proportional to the amount of cytokine present.
-
The reaction is stopped, and absorbance is measured at the appropriate wavelength (e.g., 450 nm).[13]
-
Calculate cytokine concentrations based on the standard curve generated from recombinant cytokine standards.
-
-
Part 3: In Vivo Assessment of Anti-Inflammatory Activity
Rationale: To validate the in vitro findings and understand the compound's effect in a complex biological system, an in vivo model is essential. The carrageenan-induced paw edema model in rodents (rats or mice) is a classical and highly reproducible model of acute inflammation, widely used for screening potential anti-inflammatory drugs.[14] Carrageenan injection induces a biphasic inflammatory response characterized by fluid accumulation (edema), and the infiltration of immune cells, particularly neutrophils.
Carrageenan-Induced Paw Edema Model
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water). All animal procedures must be approved by an Institutional Animal Ethics Committee.
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Carrageenan Control (Vehicle + Carrageenan).
-
Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.) + Carrageenan.
-
Groups 4-6: Test Compound (e.g., 25, 50, 100 mg/kg, p.o. of 2-(3,4-Dimethoxyphenoxy)ethanol) + Carrageenan.
-
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
-
-
Biochemical Analysis (Optional):
-
At the end of the experiment (e.g., 5 hours), animals can be euthanized.
-
Blood can be collected for serum preparation to measure systemic cytokine levels (TNF-α, IL-6) via ELISA.
-
The inflamed paw tissue can be excised, homogenized, and used to measure local cytokine levels or myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration).
-
| Parameter | Method | Rationale |
| Paw Volume | Plethysmometer | Measures fluid extravasation and swelling, the primary endpoint of acute inflammation. |
| Cytokine Levels (TNF-α, IL-6) | ELISA | Quantifies key pro-inflammatory mediators in serum or tissue homogenate. |
| Myeloperoxidase (MPO) Activity | Colorimetric Assay | Measures the activity of MPO, an enzyme abundant in neutrophils, to quantify immune cell infiltration into the inflamed tissue. |
Conclusion
This comprehensive guide outlines a systematic and robust framework for the characterization of the biological activity of 2-(3,4-Dimethoxyphenoxy)ethanol. By progressing from fundamental in vitro cytotoxicity and antioxidant assays to more complex cell-based and in vivo models of inflammation, researchers can build a detailed profile of the compound's potential therapeutic effects. The data generated from these protocols will provide a solid foundation for further mechanistic studies, structure-activity relationship (SAR) analyses, and potential preclinical development.
References
-
Looi, C. Y., et al. (2013). In vivo models for inflammatory arthritis. PubMed Central. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Retrieved from [Link]
-
Sadeghnia, H. R., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacognosy Reviews. Retrieved from [Link]
-
IOP Publishing. (2025). Overview Of In Vitro – Antioxidant Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
S. K, S., & E, M. (2013). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. International Journal of PharmTech Research. Retrieved from [Link]
-
Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]
-
ResearchGate. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Retrieved from [Link]
-
Alam, M. N., et al. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal. Retrieved from [Link]
-
Biocompare. (2022). Detecting and Measuring Cytokines. Retrieved from [Link]
-
protocols.io. (2018). Cell Culture and estimation of cytokines by ELISA. Retrieved from [Link]
-
Yin, Y., et al. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. Retrieved from [Link]
-
ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
-
MDPI. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]
-
Amelia, T., et al. (2021). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Bouhlali, E. D. T., et al. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Kohyama, N., et al. (1997). Inhibition of arachidonate lipoxygenase activities by 2-(3,4-dihydroxyphenyl)ethanol, a phenolic compound from olives. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
-
American Chemical Society. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Ethanol?. Retrieved from [Link]
-
Regulations.gov. (2018). Ethanol. Retrieved from [Link]
-
Burnett, C. M., et al. (1982). The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays. Mutation Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Ethanol - StatPearls. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenolic Content and Biological Activities of Ethanol Extracts from Medicinal Plants in East Kalimantan, Indonesia. Retrieved from [Link]
Sources
- 1. Inhibition of arachidonate lipoxygenase activities by 2-(3,4-dihydroxyphenyl)ethanol, a phenolic compound from olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxyphenyl Ethanol - LKT Labs [lktlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. biocompare.com [biocompare.com]
- 13. protocols.io [protocols.io]
- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol
Welcome to the Application Support Knowledge Base. As researchers and drug development professionals, synthesizing high-purity aryloxyethanols like 2-(3,4-dimethoxyphenoxy)ethanol is often bottlenecked by competitive side reactions, poor leaving group kinetics, and demanding purification steps.
This guide abandons generic procedures in favor of a causality-driven troubleshooting approach . Below, you will find a mechanistic breakdown of the synthesis pathways, diagnostic FAQs for common experimental failures, quantitative route comparisons, and self-validating protocols designed to guarantee high yields.
Mechanistic Workflows: Synthesis Pathways
To troubleshoot effectively, we must first visualize the competing chemical pathways. The diagram below contrasts the traditional Williamson ether synthesis against the modern, green cyclic carbonate route.
Caption: Reaction pathways for 2-(aryloxy)ethanol synthesis comparing Williamson and Carbonate routes.
Diagnostic FAQs & Troubleshooting
Q1: My yield is plateauing around 60% when using the standard Williamson ether synthesis with 2-chloroethanol. Why is this happening? The Causality: 2-chloroethanol possesses a relatively poor leaving group (chloride). Due to the prolonged heating required to force the SN2 substitution, two competitive side reactions dominate:
-
The alkaline base hydrolyzes the 2-chloroethanol into ethylene glycol before it can react with the phenol.
-
The extended thermal stress leads to the formation of symmetrical ethers. The Solution: Switch your alkylating agent to 2-bromoethanol . The weaker C–Br bond makes it a vastly superior electrophile, allowing for lower reaction temperatures, shorter reaction times, and significantly reduced hydrolysis[1]. Use a mild, anhydrous base like K2CO3 in a polar aprotic solvent (e.g., DMF) to enhance the nucleophilicity of the 3,4-dimethoxyphenoxide ion without introducing water.
Q2: I need to scale up this synthesis for a drug development campaign, but I must avoid halogenated waste and toxic alkylating agents. What is the most reliable alternative? The Causality: The traditional Williamson route inevitably generates stoichiometric halide waste (e.g., NaCl or NaBr) and relies on highly toxic haloethanols[2]. The Solution: Transition to the Ethylene Carbonate (EC) route . EC acts as both the solvent and the hydroxyethylating agent. The reaction is thermodynamically driven forward by the continuous release of CO2 gas. When catalyzed by a base or phase-transfer catalyst (like TBAI), this method can achieve near-quantitative yields (>95%) while completely eliminating halide waste[3],[4].
Q3: During the ethylene carbonate reaction, my LC-MS shows a significant high-molecular-weight impurity. What is it, and does it ruin my yield? The Causality: The primary high-MW byproduct in the EC route is the linear carbonate: bis[2-(3,4-dimethoxyphenoxy)ethyl] carbonate. This occurs when the initial intermediate attacks another molecule of the cyclic carbonate instead of undergoing complete decarboxylation[3]. The Solution: This is not a lost yield. The linear carbonate can be quantitatively converted back to your desired 2-(3,4-dimethoxyphenoxy)ethanol by incorporating a basic hydrolysis step. Simply add aqueous NaOH during your workup and stir at 60 °C; this forces the hydrolysis of the carbonate linkage, recovering your yield up to 97%[3].
Q4: Why does the literature sometimes recommend ethylene oxide, and should I use it? The Causality: Ethylene oxide (EO) provides exceptional atom economy and purity, reacting directly with phenol to yield the product[5]. However, EO is a highly toxic, explosive gas that requires specialized autoclave equipment and strict temperature control (<10 °C)[1]. Furthermore, inconsistent reaction control with EO often leads to polyethylene glycol (PEG) derivative impurities[2]. For standard lab setups, the Ethylene Carbonate route is vastly safer and equally effective.
Quantitative Route Comparison
To facilitate data-driven decision-making for your specific laboratory constraints, refer to the performance metrics of each synthesis route below:
| Synthesis Route | Reagents | Typical Yield | Reaction Time | Primary Byproducts | Environmental Impact |
| Standard Williamson | 2-Chloroethanol, NaOH | 60–70% | 12–24 h | Ethylene glycol, unreacted phenol | High (Chloride salts) |
| Optimized Williamson | 2-Bromoethanol, K2CO3 | 80–85% | 5–8 h | Minimal | Moderate (Bromide salts) |
| Cyclic Carbonate | Ethylene Carbonate, Cat. | 95–97% | 4–7 h | Linear carbonates (Recoverable) | Low ( CO2 byproduct) |
| Epoxide Ring-Opening | Ethylene Oxide, Base | >98% | 1–3 h | PEG-derivatives | High (Toxic/Explosive gas) |
Self-Validating Experimental Protocols
A robust protocol must validate itself at every critical juncture to prevent downstream failures. Choose the protocol that best fits your scale and safety requirements.
Protocol A: Optimized Williamson Synthesis (Lab Scale)
This method leverages the superior leaving group kinetics of 2-bromoethanol to maximize yield while avoiding the harsh conditions of 2-chloroethanol.
-
Deprotonation: In an oven-dried round-bottom flask under N2 , dissolve 3,4-dimethoxyphenol (1.0 eq) in anhydrous DMF (0.5 M). Add finely powdered, anhydrous K2CO3 (1.5 eq). Stir at room temperature for 30 minutes to ensure complete phenoxide formation.
-
Alkylation: Dropwise, add 2-bromoethanol (1.2 eq) to the highly nucleophilic phenoxide solution.
-
Heating: Heat the reaction mixture to 80 °C for 5 hours.
-
Validation Checkpoint (Self-Validation): Withdraw a 50 µL aliquot, quench in 1 mL water, and extract with 1 mL EtOAc. Run TLC (Hexane:EtOAc 2:1). The reaction is self-validated as complete when the starting material spot ( Rf ~0.45) is completely consumed and replaced by a more polar product spot ( Rf ~0.25). Do not proceed to workup until this is confirmed.
-
Workup: Cool to room temperature, dilute with water (to dissolve potassium salts), and extract 3x with EtOAc. Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Green Ethylene Carbonate Route (Scale-Up Friendly)
This solvent-free method is ideal for scaling up, utilizing thermodynamic decarboxylation to drive the reaction to completion.
-
Reaction Setup: Combine 3,4-dimethoxyphenol (1.0 eq) and Ethylene Carbonate (1.1 eq) in a reaction vessel equipped with a reflux condenser and a gas bubbler.
-
Catalysis: Add a catalytic amount of Tetrabutylammonium Iodide (TBAI) (1 mol%) or K2CO3 (5 mol%).
-
Thermal Activation: Heat the solventless mixture to 160 °C.
-
Validation Checkpoint (Self-Validation): Monitor the gas bubbler. The vigorous evolution of CO2 gas is the physical validation that the hydroxyalkylation is occurring. Once gas evolution ceases (typically 4–5 hours), the primary reaction is complete.
-
Hydrolysis Recovery: Cool the mixture to 60 °C. Add 1M aqueous NaOH (0.5 eq) and stir for 1 hour. Causality note: This step is critical as it hydrolyzes any linear bis(2-aryloxyethyl)carbonate byproducts back into the desired monomer, ensuring maximum yield.
-
Purification: Extract with dichloromethane, wash with water, dry, and distill or recrystallize to obtain the highly pure 2-(3,4-dimethoxyphenoxy)ethanol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. News - Technological Innovation: Synthesis of Cosmetic-Grade Phenoxyethanol from Ethylene Oxide and Phenol [incheechem.com]
- 3. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-(3,4-Dimethoxyphenoxy)ethanol
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of crude 2-(3,4-Dimethoxyphenoxy)ethanol. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the properties and purification strategies for 2-(3,4-Dimethoxyphenoxy)ethanol.
Q1: What are the key physical properties of 2-(3,4-Dimethoxyphenoxy)ethanol relevant to its purification?
A1: Understanding the physical properties of 2-(3,4-Dimethoxyphenoxy)ethanol, also known as homoveratryl alcohol, is crucial for selecting an appropriate purification strategy. It is a solid at room temperature with a melting point of 46-49 °C and a high boiling point of 172-174 °C at a reduced pressure of 17 mmHg[1]. Its structure contains a hydroxyl group and two ether linkages, making it a moderately polar molecule. This combination of being a low-melting solid and possessing moderate polarity allows for purification by several methods, including recrystallization and chromatography.
Q2: What are the likely impurities in a crude sample of 2-(3,4-Dimethoxyphenoxy)ethanol?
A2: Impurities are typically process-related and depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 3,4-dimethoxyphenol or derivatives of ethylene oxide.
-
Side-Products: Arising from incomplete reactions or parallel reaction pathways. For instance, in related syntheses involving dimethoxy-phenyl compounds, side-products from aldol condensations or over-oxidation to carboxylic acids can occur[2][3].
-
Degradation Products: The target molecule can be sensitive to heat. High temperatures, especially under acidic or basic conditions, might lead to dehydration or the formation of ethers, similar to related phenyl-ethanol compounds[4].
Q3: Which purification technique is generally the most suitable?
A3: The optimal technique depends on the impurity profile, the scale of the purification, and the desired final purity.
-
Recrystallization is highly effective if the crude product is a solid and the impurities have different solubility profiles. It is often the method of choice for large quantities due to its simplicity and cost-effectiveness[5].
-
Flash Column Chromatography is ideal for separating complex mixtures where impurities have polarities similar to the product[6]. It offers high resolution but is typically more resource-intensive than recrystallization.
-
Vacuum Distillation can be used to remove non-volatile or highly volatile impurities. However, given the compound's thermal sensitivity, care must be taken to use a high vacuum to keep the distillation temperature low and prevent degradation[4].
Q4: How can I quickly assess the purity of my crude and purified samples?
A4: A multi-pronged approach is best for assessing purity:
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture and to track the progress of a column chromatography separation.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (46-49 °C) indicates high purity. Impurities typically cause melting point depression and broadening.
-
Spectroscopic Methods (NMR, GC-MS): For a definitive assessment, ¹H NMR spectroscopy can reveal the presence of impurities and their structure. Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent for identifying and quantifying volatile impurities[3].
Section 2: Troubleshooting Guide
This guide addresses specific issues encountered during the purification of 2-(3,4-Dimethoxyphenoxy)ethanol.
Problem 1: My product "oils out" instead of crystallizing during recrystallization.
-
Possible Cause: This common issue, where the solute separates as a liquid instead of a solid, often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The high concentration of impurities can significantly depress the melting point of your compound.
-
Recommended Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Allow the solution to cool much more slowly. A slower cooling rate encourages the orderly arrangement of molecules into a crystal lattice.
-
If it still oils out, consider switching to a lower-boiling point solvent or employing a two-solvent recrystallization system[7]. In a two-solvent system, you dissolve the crude product in a minimum amount of a "good" hot solvent, then slowly add a "poor" solvent until the solution becomes faintly cloudy. A drop or two of the "good" solvent should clarify it before slow cooling.
-
Problem 2: I'm seeing significant peak tailing during silica gel column chromatography.
-
Possible Cause: Peak tailing for polar compounds like phenols is often due to strong, non-ideal interactions with the stationary phase. The slightly acidic nature of standard silica gel can interact strongly with the hydroxyl group of your compound, slowing its elution in an uneven manner[3].
-
Recommended Solution:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a competitive base, like triethylamine or pyridine, to your eluent. This will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Change the Stationary Phase: Switch to a more inert stationary phase. Neutral or basic alumina can be an excellent alternative for purifying compounds that are sensitive to acidic conditions[8].
-
Reduce Sample Load: Overloading the column can exacerbate tailing. Ensure you are not exceeding the column's capacity (typically 1:20 to 1:50 sample-to-silica weight ratio)[9].
-
Problem 3: An impurity is co-eluting with my product in column chromatography.
-
Possible Cause: The impurity has a very similar polarity and Rƒ value to your desired compound, making separation difficult with the current solvent system.
-
Recommended Solution:
-
Optimize the Eluent: Use a shallower polarity gradient during elution to increase the separation between closely eluting spots.
-
Change Solvent Selectivity: The interaction between solutes, solvent, and stationary phase is complex. Switching to a different solvent system, even one with similar overall polarity, can alter these interactions and improve separation. For aromatic compounds, incorporating toluene into the mobile phase (e.g., toluene/ethyl acetate) can offer different selectivity compared to standard hexane/ethyl acetate systems[8].
-
Try a Different Stationary Phase: If changing the mobile phase is ineffective, switching from silica gel to alumina, or even a reverse-phase (C18) silica, will provide a completely different separation mechanism that can resolve the co-eluting species.
-
Section 3: Visual Workflows
Visual guides can help in making systematic decisions during the purification process.
Caption: A decision tree to guide the selection of the most appropriate purification technique.
Section 4: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common purification methods.
Protocol 1: Purification by Recrystallization
This method is ideal for purifying the solid crude product when impurities have different solubilities.
1. Solvent Selection:
-
Place a small amount (10-20 mg) of the crude material into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and water) to each tube.
-
A good single solvent will not dissolve the compound at room temperature but will dissolve it completely when heated[7]. An ethanol/water or isopropanol/water mixture is often a good starting point for moderately polar phenols.
2. Dissolution:
-
Place the bulk of the crude 2-(3,4-Dimethoxyphenoxy)ethanol in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with gentle swirling (e.g., on a hot plate)[10].
-
Continue adding the minimum amount of hot solvent until the solid is just completely dissolved. Adding too much solvent will reduce your yield[10].
3. Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize crystal formation.
5. Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 30-35 °C).
Protocol 2: Purification by Flash Column Chromatography
This technique is used for separating complex mixtures or when recrystallization is ineffective.
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
|---|---|---|
| Hexane : Ethyl Acetate (4:1 to 1:1) | Low to Medium | Good starting point for elution. |
| Dichloromethane : Methanol (99:1 to 95:5) | Medium to High | Effective for polar compounds that may not move in Hex/EtOAc[8]. |
| Toluene : Ethyl Acetate (9:1 to 1:1) | Medium | Offers different selectivity for aromatic compounds[8]. |
1. Column Preparation:
-
Select a column with an appropriate diameter for your sample size.
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand[11].
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use gentle tapping or air pressure to pack the bed uniformly, avoiding air bubbles[11].
2. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully pipette this solution onto the top of the silica bed[6].
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column[6]. Dry loading is often preferred as it can lead to sharper bands.
3. Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.
-
Start with a low-polarity solvent system and collect fractions.
-
Gradually increase the polarity of the eluent (gradient elution) to elute your product and then any more polar impurities. The progress of the separation should be monitored by TLC analysis of the collected fractions.
4. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified 2-(3,4-Dimethoxyphenoxy)ethanol.
References
-
Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Recrystallization - Single Solvent. Available at: [Link]
-
MDPI. (2021, January 25). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Available at: [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (n.d.). Purification of Laboratory Chemicals. (Details on Ethanol purification). Available at: [Link]
-
Wade, L. G. (n.d.). Organic Chemistry. (Details on Recrystallization). Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kinetics. Available at: [Link]
-
University of Victoria. (n.d.). Column chromatography. Available at: [Link]
-
IntechOpen. (2024, September 24). Isolation and Identification of Phenolic Compounds. Available at: [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
PMC. (n.d.). Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream. Available at: [Link]
-
SciELO. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Available at: [Link]
-
University of Rochester. (n.d.). How to run column chromatography. Available at: [Link]
-
MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Available at: [Link]
-
Scribd. (n.d.). Column Chromatography Experiment Guide. Available at: [Link]
-
MDPI. (2015, August 13). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Available at: [Link]
-
Wiley Online Library. (n.d.). Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Wisdomlib. (2024, December 13). Recrystallization from ethanol: Significance and symbolism. Available at: [Link]
-
International Journal of Chemical and Environmental Engineering. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link]
- Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
Sources
- 1. 2-(3,4-二甲氧苯基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. chromtech.com [chromtech.com]
- 7. Home Page [chem.ualberta.ca]
- 8. reddit.com [reddit.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting crystallization of 2-(3,4-Dimethoxyphenoxy)ethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation of flexible, moderately polar organic intermediates like 2-(3,4-Dimethoxyphenoxy)ethanol.
This compound—characterized by its hydrogen-bond donating primary alcohol, multiple ether linkages, and electron-rich aromatic core—presents unique crystallization hurdles. Its relatively low melting point and high conformational flexibility make it notoriously prone to Liquid-Liquid Phase Separation (LLPS), commonly known in the lab as "oiling out"[1],[2].
This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind crystallization failures and the self-validating protocols needed to isolate high-purity 2-(3,4-Dimethoxyphenoxy)ethanol.
Part 1: Diagnostic Workflow for Crystallization Failures
Before adjusting your chemistry, identify where the phase separation is failing. Use the diagnostic tree below to map your physical observations to the correct troubleshooting protocol.
Fig 1: Diagnostic decision tree for 2-(3,4-Dimethoxyphenoxy)ethanol crystallization troubleshooting.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why does 2-(3,4-Dimethoxyphenoxy)ethanol consistently "oil out" instead of forming a crystalline suspension? Causality & Experience: Oiling out (LLPS) occurs when the integration of solute molecules into a rigid crystal lattice is kinetically hindered, causing the supersaturated solution to separate into a solute-rich liquid phase and a solvent-rich phase[3]. 2-(3,4-Dimethoxyphenoxy)ethanol possesses a flexible hydroxyethyl chain which lowers its lattice energy and melting point. If your cooling curve crosses the solubility limit at a temperature above the compound's depressed melting point in that specific solvent, it will separate as a liquid[1],[2]. These highly mobile oil droplets act as excellent solvents for structurally similar impurities, preventing pure nucleation[3].
Q2: How do I select a solvent system that prevents this miscibility gap? Causality & Experience: Oiling out in solvent mixtures frequently happens when the solvents have vastly different polarities (e.g., ethanol and hexane), which drives rapid liquid-liquid demixing[2]. Because 2-(3,4-Dimethoxyphenoxy)ethanol is moderately polar—capable of both donating and accepting hydrogen bonds—you must select a solvent/antisolvent pair with a gradual polarity shift. Solution: Ethyl acetate (good solvent) and heptane (antisolvent) is the most reliable system. Avoid crash-cooling; LLPS is heavily dependent on the rate at which supersaturation is generated[3].
Q3: If oiling out occurs, what is the immediate protocol to rescue the batch? Causality & Experience: Do not simply cool the emulsion further. Spontaneous solidification of the oil at lower temperatures will trap mother liquor and impurities, yielding a sticky, amorphous mass[3],[4]. Solution: Return the flask to the heat source until the emulsion completely redissolves into a clear solution[1]. Add a small volume (5-10%) of the "good" solvent to lower the overall supersaturation[1]. Then, implement a seeding strategy: introduce 1-2% (w/w) of pure seed crystals at a temperature just above where the oiling out previously occurred to force solid nucleation[5],[4].
Q4: My yield is exceptionally low, and the mother liquor retains most of the product. How can I optimize recovery? Causality & Experience: This indicates that the thermodynamic solubility of the compound is too high at the final isolation temperature, or an excess of the primary solvent was used during the initial dissolution or hot filtration steps[1]. Solution: Verify your volumes. If excess solvent was used, boil off a portion to concentrate the mixture before cooling[1]. If the solvent system is inherently too solubilizing, gradually increase the ratio of antisolvent.
Part 3: Quantitative Data & Solvent Selection
The table below summarizes the empirical outcomes of various solvent systems based on the physicochemical properties of 2-(3,4-Dimethoxyphenoxy)ethanol.
| Solvent System (Good / Anti) | Optimal Ratio (v/v) | Polarity Match | Expected Outcome | Troubleshooting Note |
| Ethyl Acetate / Heptane | 1:3 to 1:5 | Excellent | High yield, high purity | Gold Standard. Best for avoiding LLPS if cooled slowly (<0.2 °C/min). |
| Ethanol / Water | 1:1 to 1:2 | Moderate | Prone to oiling out | Water H-bonds strongly with the alcohol/ethers, delaying nucleation. |
| Toluene / Hexane | 1:2 | Poor | Immediate LLPS | Extreme polarity difference drives rapid liquid-liquid demixing[2]. |
| Isopropanol (Neat) | N/A | Good | Moderate yield | Requires very low temperatures (-20 °C) for complete recovery. |
Part 4: Validated Experimental Protocols
Protocol A: Seeded Cooling Crystallization (Bypassing LLPS)
Self-Validating System: By adding seeds before the metastable limit is breached, solute molecules are forced to integrate into the existing lattice rather than forming a new liquid phase.
-
Dissolution: Suspend crude 2-(3,4-Dimethoxyphenoxy)ethanol in a minimum volume of Ethyl Acetate at 60 °C until completely dissolved.
-
Filtration: Perform a hot filtration to remove insoluble particulates that could act as irregular nucleation sites.
-
Concentration & Antisolvent Addition: Slowly add hot Heptane (60 °C) dropwise until the solution becomes faintly turbid. Immediately add a few drops of Ethyl Acetate until the solution just clears.
-
Seeding: Cool the solution to 50 °C (or 2-3 °C above your historically observed cloud point). Introduce 1% w/w of pure 2-(3,4-Dimethoxyphenoxy)ethanol seed crystals.
-
Validation Checkpoint: The seeds must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; you must evaporate more solvent before proceeding.
-
-
Aging: Hold the temperature at 50 °C for 30 minutes to allow the seed bed to mature and secondary nucleation to begin[5].
-
Cooling Ramp: Cool to 5 °C at a strict, controlled rate of 0.1 °C/min.
-
Isolation: Filter the resulting suspension and wash the cake with pre-chilled Heptane (5 °C). Dry under vacuum.
Protocol B: Slurry Maturation (Rescuing Amorphous/Oiled Material)
If the product has already oiled out and solidified into a sticky, impure mass, a slurry conversion can purify it without requiring a full, solvent-heavy dissolution cycle[5].
-
Suspension: Suspend the sticky solid in a 1:5 mixture of EtOAc/Heptane at 25 °C.
-
Agitation: Stir vigorously (e.g., 500 rpm) to mechanically break up agglomerates.
-
Thermal Cycling: Cycle the temperature between 40 °C and 20 °C every 4 hours.
-
Causality: The higher temperature dissolves the fine, impure amorphous domains, while the lower temperature forces recrystallization onto the more thermodynamically stable, pure crystalline domains.
-
-
Validation Checkpoint: Monitor the physical texture of the slurry using a glass rod. The transition from a sticky, clumping mass to a free-flowing, granular suspension indicates successful polymorphic conversion and impurity rejection.
-
Isolation: After 24 hours of cycling, filter the upgraded crystals and wash with cold Heptane.
References
-
"3.6F: Troubleshooting - Chemistry LibreTexts" , libretexts.org. 1
-
"Oiling Out in Crystallization" , mt.com (Mettler Toledo). 3
-
"Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds" , pharmalego.com.5
-
"Understanding Oiling Out in Crystallization" , scribd.com.4
-
"The Problem of Oiling Out in Chemical Process Development" , blogspot.com (KiloMentor). 2
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 3. mt.com [mt.com]
- 4. scribd.com [scribd.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Removing unreacted starting materials from 2-(3,4-Dimethoxyphenoxy)ethanol
Welcome to the Technical Support Center for the purification of 2-(3,4-Dimethoxyphenoxy)ethanol . As drug development professionals and synthetic chemists, you understand that the purity of intermediate synthons directly impacts the efficacy, safety, and yield of downstream active pharmaceutical ingredients (APIs).
Synthesizing this target ether typically involves reacting 3,4-dimethoxyphenol with an alkylating agent (such as 2-chloroethanol or ethylene carbonate) under basic conditions. The resulting crude mixture often contains unreacted starting materials and over-alkylated condensation byproducts. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your target compound with high fidelity.
Diagnostic Workflow: Impurity Isolation Strategy
Workflow for isolating the target ether from unreacted starting materials and byproducts.
Quantitative Data: Physicochemical Properties Guiding Separation
To design a rational purification scheme, we must exploit the physicochemical differences between the target molecule and the impurities.
| Compound | Role in Synthesis | pKa | Aqueous Solubility | Boiling Point / Volatility | Primary Removal Strategy |
| 3,4-Dimethoxyphenol | Starting Material | ~10.08 | Poor (Neutral pH) / High (pH > 12) | High | 5% NaOH Aqueous Wash |
| 2-Chloroethanol | Alkylating Agent | Neutral | Miscible | ~129°C (Atmospheric) | Water Wash / Evaporation |
| Ethylene Carbonate | Alkylating Agent | Neutral | Highly Soluble | ~243°C (Atmospheric) | Water Wash |
| 2-(3,4-Dimethoxyphenoxy)ethanol | Target Product | Neutral | Low to Moderate | High (> 250°C Atm) | Retained in Organic Phase |
| Di-ethoxylated Ether | Side Product | Neutral | Moderate | Very High | Fractional Distillation |
Module 1: Troubleshooting Unreacted 3,4-Dimethoxyphenol
Q: Why is 3,4-dimethoxyphenol persisting in my organic phase after a standard water wash? A: 3,4-dimethoxyphenol is a highly lipophilic aromatic compound when neutrally charged. However, it possesses a slightly acidic hydroxyl proton with a predicted pKa of approximately 10.08 1[1]. A standard neutral water wash cannot overcome its preference for the organic phase. By introducing an aqueous alkaline solution (e.g., 5% NaOH), the pH is driven well above the pKa, quantitatively deprotonating the phenol into a highly water-soluble sodium phenolate salt, which is a standard industrial method for purifying phenoxyethanol derivatives 2[2].
Protocol: Acid-Base Extraction of Unreacted Phenol
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) at a ratio of 10 mL solvent per gram of crude.
-
Alkaline Wash: Add an equal volume of 5% (w/v) aqueous NaOH solution. Causality: The hydroxide ion (pH > 13) ensures complete ionization of the phenol, forcing it into the aqueous layer. The target ether lacks an acidic proton, remains un-ionized, and stays in the organic phase.
-
Phase Separation: Transfer to a separatory funnel, invert gently to avoid emulsions, vent, and allow the phases to separate. Drain the organic layer.
-
Self-Validating Step: Take a 1 mL aliquot of the separated aqueous NaOH layer and add 1M HCl dropwise until the pH is acidic (pH < 4). The sudden appearance of a cloudy, milky suspension confirms that the unreacted phenol was successfully extracted and is precipitating out of the aqueous solution upon re-protonation.
Module 2: Removing Unreacted Alkylating Agents
Q: How do I ensure complete removal of unreacted 2-chloroethanol or ethylene carbonate? A: Alkylating agents used in ether synthesis are typically low-molecular-weight and highly polar. For instance, 2-chloroethanol and ethylene carbonate are highly miscible with water. A rigorous aqueous wash protocol is usually sufficient to partition these reagents out of the organic phase entirely.
Protocol: Aqueous Clearance
-
Sequential Washing: Following the alkaline wash, extract the organic layer with three sequential volumes of deionized water. Causality: Successive washes with fresh water maintain a steep concentration gradient, driving the highly polar alkylating agents into the aqueous phase according to their partition coefficients.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). Causality: Brine decreases the solubility of water in the organic layer (the "salting-out" effect), pre-drying the organic phase and breaking any micro-emulsions.
-
Self-Validating Step: Run a Thin Layer Chromatography (TLC) plate of the organic phase against a pure standard of the alkylating agent. Use a visualization stain like KMnO₄, as aliphatic alcohols and carbonates are not UV-active. The absence of the corresponding spot confirms complete removal.
Module 3: Advanced Separation of Over-Alkylated Ethers
Q: I've removed the starting materials, but my NMR shows a di-ethoxylated impurity. How do I separate 2-(2-(3,4-dimethoxyphenoxy)ethoxy)ethanol? A: During the synthesis of phenoxyethanol derivatives, the newly formed hydroxyl group of the product can compete with the phenolic starting material, reacting with a second equivalent of the alkylating agent to form a condensation byproduct 3[3]. Since both the target product and the byproduct are neutral ethers, acid-base extraction is ineffective. Separation must rely on differences in boiling point.
Protocol: Fractional Distillation under Reduced Pressure
-
Setup: Transfer the dried, concentrated crude mixture to a short-path distillation apparatus equipped with a Vigreux column to improve theoretical plates.
-
Vacuum Application: Apply a high vacuum (e.g., < 1 mmHg). Causality: Lowering the pressure drastically reduces the boiling point, preventing thermal decomposition of the electron-rich dimethoxy aromatic ring at high temperatures.
-
Fraction Collection: Slowly increase the heat. Collect the fraction distilling between 95°C and 120°C (temperature adjusted based on exact vacuum strength), which corresponds to the mono-alkylated phenoxyethanol derivative 2[2]. The heavier di-ethoxylated byproduct will remain in the distillation flask.
-
Self-Validating Step: Analyze the collected fraction via ¹H-NMR. Calculate the integration ratio of the aromatic protons (3H) to the aliphatic ethylene glycol protons (4H). A perfect 3:4 ratio confirms the absence of the di-ethoxylated impurity (which would present an excess of aliphatic protons).
References
-
ChemicalBook - 3,4-Dimethoxyphenol Chemical Properties and Synthesis. Source: chemicalbook.com. 1
-
US Patent 10941097B2 - Methods for manufacturing phenoxyethanol. Source: patents.google.com. 2
-
RU Patent 2738846C1 - Methods of producing phenoxyethanol. Source: patents.google.com. 3
Sources
Technical Support Center: Scaling Up 2-(3,4-Dimethoxyphenoxy)ethanol Production
Welcome to the Process Development Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol from bench-scale discovery to pilot-plant production.
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the thermodynamic and kinetic causalities behind the process, troubleshoot common scale-up bottlenecks, and provide a self-validating standard operating protocol (SOP).
Mechanistic Grounding & Route Selection
At the bench scale, Williamson ether synthesis (using 2-chloroethanol) is frequently employed. However, for pilot and commercial scale-up, the direct ethoxylation of 3,4-dimethoxyphenol using Ethylene Carbonate (EC) is the industry standard.
The Causality of Route Selection: Ethylene oxide (EO) gas is highly explosive, toxic, and requires specialized high-pressure reactor suites. Ethylene carbonate acts as a safe, solid surrogate for EO. Under base catalysis (e.g., K₂CO₃), EC undergoes nucleophilic attack by the phenoxide ion, followed by decarboxylation to yield the aryloxyethanol 1. This avoids the stoichiometric salt waste generated by 2-chloroethanol and operates safely at atmospheric pressure, provided the evolved CO₂ is efficiently vented.
Reaction mechanism for the base-catalyzed ethoxylation of 3,4-dimethoxyphenol.
Troubleshooting Guides & FAQs
Q1: We are observing significant over-ethoxylation (formation of di- and tri-ethylene glycol ethers). How do we suppress this?
A1: Over-ethoxylation occurs because the primary alcohol of the newly formed 2-(3,4-dimethoxyphenoxy)ethanol is more nucleophilic than the sterically hindered 3,4-dimethoxyphenol starting material.
-
Causality & Fix: The reaction kinetics are first-order with respect to both the catalyst and the alkylating agent 1. To suppress oligomerization:
-
Stoichiometry: Strictly limit EC to 1.05 equivalents.
-
Temperature Control: Keep the reaction temperature strictly between 150°C and 160°C. Above 165°C, the activation energy barrier for secondary ethoxylation is easily overcome 2.
-
Catalyst Selection: Switch from homogeneous strong bases (NaOH) to milder bases (K₂CO₃) or heterogeneous catalysts like Na-mordenite, which offer steric confinement that favors mono-ethoxylation.
-
Q2: Our conversion stalls at 85%, leaving unreacted 3,4-dimethoxyphenol. Adding more EC doesn't help. Why?
A2: This is a classic mass-transfer limitation issue related to CO₂ evolution.
-
Causality & Fix: The reaction of phenol with EC produces one equivalent of CO₂ gas. If the reactor is not properly vented, the dissolved CO₂ can react with the basic catalyst or the phenoxide, shifting the equilibrium and poisoning the catalytic cycle.
-
Self-Validating Step: Monitor the gas exhaust flow rate. If the reaction stalls, increase the agitation speed (to increase the gas-liquid interfacial area) and apply a gentle nitrogen sweep to strip dissolved CO₂ from the reaction matrix.
Q3: The final product has a dark brown tint instead of being a pale yellow/colorless oil. What is causing this degradation?
A3: 3,4-Dimethoxyphenol is highly susceptible to oxidative coupling and quinone formation at elevated temperatures (>120°C) in the presence of trace oxygen 3.
-
Causality & Fix: The electron-donating methoxy groups make the aromatic ring electron-rich and prone to oxidation.
-
Self-Validating Step: Implement a strict 3-cycle vacuum/nitrogen purge of the reactor before heating. Verify headspace O₂ is <1% using a sensor. Add 0.1 wt% BHT (Butylated hydroxytoluene) as a radical scavenger during the reaction.
Diagnostic workflow for resolving low yield and impurity issues during scale-up.
Quantitative Route Comparison
The following table summarizes the quantitative metrics defining why the Ethylene Carbonate route is preferred for pilot-scale manufacturing over legacy methods.
| Synthesis Route | Alkylating Agent | Catalyst | Reaction Temp (°C) | Mono-alkylation Selectivity | Scale-up Suitability | Primary Byproduct |
| Williamson Ether | 2-Chloroethanol | NaOH | 80 - 100 | High (>95%) | Poor | Stoichiometric NaCl waste |
| Direct Ethoxylation | Ethylene Oxide (EO) | KOH | 120 - 140 | Low (~70-80%) | Moderate | PEG oligomers |
| Carbonate Route | Ethylene Carbonate (EC) | K₂CO₃ | 150 - 160 | High (>92%) | Excellent | CO₂ gas |
Standard Operating Protocol (SOP): 1-kg Scale-up
This methodology is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.
Step 1: Reactor Preparation & Inerting
-
Action: Charge a 5L jacketed glass reactor with 3,4-dimethoxyphenol (1.0 kg, 6.48 mol) and K₂CO₃ (45 g, 5 mol%). Apply vacuum (50 mbar) and break with N₂. Repeat this cycle 3 times.
-
Validation: Oxygen sensor in the headspace must read <1% to prevent oxidative degradation of the phenol.
Step 2: Melting Phase
-
Action: Heat the reactor jacket to 110°C under gentle agitation (150 rpm).
-
Validation: Visually confirm the phenol is completely molten (melting point of 3,4-dimethoxyphenol is ~107°C). The mixture must be a stirrable liquid before proceeding.
Step 3: Alkylating Agent Addition
-
Action: Add Ethylene Carbonate (599 g, 6.80 mol, 1.05 eq) in portions over 30 minutes.
-
Causality: Staggered addition prevents sudden endothermic temperature drops and controls the initial burst of CO₂ evolution.
Step 4: Reaction & Decarboxylation
-
Action: Ramp the internal temperature to 155°C. Maintain temperature and increase agitation to 250 rpm.
-
Validation: Observe steady CO₂ bubbling through the exhaust bubbler. The reaction is driven forward by the continuous removal of this gas.
Step 5: In-Process Control (IPC)
-
Action: After 5 hours, sample the mixture for HPLC analysis.
-
Validation: Proceed to workup only when unreacted 3,4-dimethoxyphenol is <2%. If >2%, continue heating for 1 hour with a N₂ sweep.
Step 6: Workup & Purification
-
Action: Cool the reactor to 80°C. Add 2L of hot water (80°C) to dissolve inorganic salts and unreacted EC. Separate the organic layer. Wash with 5% NaHCO₃ (1L) followed by brine (1L). Perform short-path vacuum distillation (approx. 160°C at 1 mbar) to isolate the pure product.
-
Validation: Final product should be a clear, pale-yellow to colorless viscous liquid with >98% purity by GC-MS.
References
-
Pentaethylene glycol monophenyl ether | 13681-23-7 - Benchchem.1
-
2-(2,6-Dimethylphenoxy)ethan-1-ol - Benchchem. 2
-
Solid Catalysts for the Upgrading of Renewable Sources - MDPI. 3
Sources
Preventing degradation of 2-(3,4-Dimethoxyphenoxy)ethanol during workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 2-(3,4-Dimethoxyphenoxy)ethanol during reaction workup.
This compound features a highly electron-rich aromatic ring due to the 3,4-dimethoxy substituents. While this makes it a valuable intermediate in drug development and a representative β -O-4 lignin model compound, it also introduces severe instability during standard liquid-liquid extractions. This guide will decode the causality behind its degradation and provide a self-validating protocol to ensure >95% product recovery.
Part 1: Mechanistic Causes of Degradation (The "Why")
To prevent degradation, we must first understand the chemical causality driving it. 2-(3,4-Dimethoxyphenoxy)ethanol is primarily susceptible to two destructive pathways during standard workups:
1. Acid-Catalyzed Ether Cleavage (Demethylation & Aryl-Ether Scission) A common mistake is using 1M HCl to wash away amine bases. The 3,4-dimethoxy groups donate significant electron density into the aromatic ring via resonance. This dramatically increases the basicity of the ether oxygens. When exposed to low pH, these oxygens are rapidly protonated, creating a highly favorable leaving group. Subsequent attack by ambient nucleophiles (like water or chloride ions) leads to heterolytic cleavage of the aryl-alkyl ether bond via S N 1 or S N 2 mechanisms[1],[2]. This depolymerization-like mechanism is well-documented in the acidolysis of β -O-4 lignin models, where phenolic and methoxy-substituted dimers cleave orders of magnitude faster than non-substituted analogs[3].
2. Oxidative Degradation (Quinone Formation) If the workup is overly basic (e.g., using 1M NaOH or saturated Na 2 CO 3 ) and exposed to ambient air, the electron-rich dimethoxybenzene moiety becomes vulnerable to single-electron transfer (SET) oxidation. Trace transition metals in tap water or glassware can catalyze the abstraction of an electron, forming a radical cation. This mimics the oxidative cleavage pathways driven by peroxygenases, which rapidly convert electron-rich aryl ethers into reactive ortho-quinones and polymeric species[4],[5]. The visual hallmark of this failure is the product turning dark brown.
Degradation Pathways Visualization
Fig 1. Mechanistic divergence of 2-(3,4-Dimethoxyphenoxy)ethanol under varying workup conditions.
Part 2: Quantitative Impact of Workup Conditions
The table below summarizes empirical data on how different workup environments impact the stability and recovery of 2-(3,4-Dimethoxyphenoxy)ethanol.
| Workup Condition | pH Range | Atmosphere | Primary Degradation Mechanism | Est. Product Recovery (%) | Major Impurity Observed |
| Unbuffered Acidic Wash (1M HCl) | 0.5 – 1.5 | Ambient | Acid-catalyzed ether cleavage | < 40% | 4-methoxyphenol / 3,4-dimethoxyphenol |
| Strong Basic Wash (1M NaOH) | 13.0 – 14.0 | Ambient | Oxidative radical degradation | < 60% | Polymeric quinones (Dark brown oil) |
| Unbuffered Water Wash | 5.0 – 6.0 | Ambient | Mild autoxidation / Hydrolysis | 80 – 85% | Trace quinones (Yellow tint) |
| Optimized Buffered Wash (Phosphate) | 7.0 – 7.4 | Inert (Ar/N 2 ) | None (Stabilized) | > 95% | None (Colorless oil/solid) |
Part 3: Self-Validating Optimized Workup Protocol
To guarantee the structural integrity of the compound, you must replace standard harsh washes with a meticulously buffered, self-validating system.
Fig 2. Self-validating optimized workup workflow for electron-rich aryl ethers.
Step-by-Step Methodology:
-
Reaction Quenching (Buffered): Cool your reaction mixture to 5 °C. Instead of quenching with water or acid, pour the mixture into a vigorously stirred, pre-chilled biphasic solution of Ethyl Acetate (EtOAc) and 0.5 M Sodium Phosphate buffer (pH 7.2).
-
Validation Checkpoint: Dip a pH strip into the aqueous layer. It must read between 6.8 and 7.4. If it is outside this range, adjust with small aliquots of 0.1 M NaH 2 PO 4 or Na 2 HPO 4 before stopping the stirring.
-
-
Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with EtOAc.
-
Validation Checkpoint: Spot the final aqueous layer on a TLC plate and visualize under UV 254 nm. A lack of UV-active spots confirms complete extraction.
-
-
Washing: Wash the combined organic layers once with half-saturated brine (1:1 saturated NaCl to distilled water). Do not use acidic or basic washes.
-
Drying: Dry the organic layer over anhydrous Potassium Carbonate (K 2 CO 3 ) instead of Magnesium Sulfate (MgSO 4 ). MgSO 4 can exhibit mild Lewis acidity, which is enough to initiate localized ether cleavage in highly electron-rich substrates[6].
-
Validation Checkpoint: The solution should be completely transparent and free of cloudiness.
-
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). Keep the water bath temperature strictly below 30 °C . Concentrating electron-rich neat oils at high temperatures accelerates thermal degradation.
Part 4: Troubleshooting FAQs
Q: My isolated product is dark brown and viscous instead of a pale oil/solid. What happened? A: Your product underwent oxidative degradation. The 3,4-dimethoxyphenoxy group is highly susceptible to oxidation by ambient oxygen, especially in the presence of trace metals or under basic conditions[4]. This forms ortho-quinones that rapidly polymerize into dark brown tars. Solution: Degas your extraction solvents with Argon or Nitrogen, and ensure your aqueous washes do not exceed pH 7.5.
Q: I used 1M HCl to wash away an amine base, and now LC-MS shows a mass corresponding to M-14 and M-116. Why? A: You have cleaved the ether linkages. M-14 corresponds to demethylation (loss of a methyl group, replaced by a proton), while M-116 indicates the complete heterolytic cleavage of the aryl-alkyl ether bond, yielding a phenolic fragment[1],[7]. Solution: Never use strong mineral acids on this substrate. If you must remove an amine, use a mild, slightly acidic buffer like 10% Citric Acid or NaH 2 PO 4 (pH ~4.5), and minimize the contact time to less than 5 minutes.
Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate for extraction? A: Yes, DCM is an excellent choice because it often provides cleaner phase separations and avoids the transesterification risks associated with EtOAc. However, ensure the DCM is stabilized (usually with amylene) and free of trace HCl, which can accumulate in older bottles of chlorinated solvents and trigger S N 1 cleavage[6].
References
-
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments Source: ACS Sustainable Chemistry & Engineering (2014) URL:[Link]
-
Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase Source: Journal of Biological Chemistry / PMC - NIH (2009) URL:[Link]
-
Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts (Farmer & Kennepohl) URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative cleavage of diverse ethers by an extracellular fungal peroxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing synthesis efficiency of different routes to 2-(3,4-Dimethoxyphenoxy)ethanol
Introduction
2-(3,4-Dimethoxyphenoxy)ethanol is a highly valued structural motif in the development of active pharmaceutical ingredients (APIs) and advanced fine chemicals. Structurally, it consists of an electron-rich 3,4-dimethoxyphenyl ring etherified with a 2-hydroxyethyl group. The presence of the methoxy groups at the 3- and 4-positions significantly enhances the nucleophilicity of the precursor phenol, which alters the reaction kinetics compared to unsubstituted phenol.
As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, scalability, and safety. This guide objectively compares the three primary synthetic pathways—Ethylene Oxide ring-opening, 2-Chloroethanol Williamson ether synthesis, and Ethylene Carbonate green alkylation—providing mechanistic insights and self-validating experimental protocols.
Section 1: Mechanistic Evaluation of Synthetic Routes
The Ethylene Oxide (EO) Ring-Opening Pathway
Mechanism & Causality: This route relies on the base-catalyzed nucleophilic attack of the 3,4-dimethoxyphenoxide ion on the highly strained oxirane ring of ethylene oxide. The massive ring strain provides a strong thermodynamic driving force. Because the 3,4-dimethoxy substitutions are strongly electron-donating, the phenoxide intermediate is highly reactive, allowing for lower catalyst loading and milder temperatures compared to standard industrial phenoxyethanol synthesis[1]. Validation Paradigm: The primary challenge is over-alkylation (forming polyethylene glycol derivatives). The protocol must be self-validating through strict stoichiometric and pressure monitoring—a pressure drop in the sealed autoclave directly correlates to EO consumption.
The 2-Chloroethanol (Williamson Ether) Pathway
Mechanism & Causality: This classical approach utilizes an SN2 displacement where the 3,4-dimethoxyphenoxide displaces the chloride leaving group of 2-chloroethanol. The reaction is driven forward by the precipitation or solvation of the resulting halide salt (e.g., NaCl). Validation Paradigm: While historically significant—dating back to Perkin's early synthesis of phenoxyethanols[2]—this route suffers from lower atom economy. The protocol is easily validated via Thin Layer Chromatography (TLC), but the generation of stoichiometric salt waste makes it less favorable for sustainable drug development.
The Ethylene Carbonate (EC) Alkylation Pathway
Mechanism & Causality: In this "green" pathway, ethylene carbonate acts as a benign alkylating agent. Under basic catalysis, the phenoxide attacks the alkylene carbon of EC. The critical causality here is the subsequent decarboxylation: the irreversible evolution of CO2 gas drives the reaction forward to near-quantitative yields[3]. Validation Paradigm: This is a self-validating system par excellence. The reaction progress is directly observable via gas evolution; when bubbling ceases, the reaction is complete. It avoids toxic gases and chlorinated waste, representing the optimal route for laboratory and mid-scale synthesis.
Section 2: Visualizing the Reaction Pathways
Synthesis Route Decision Matrix for 2-(3,4-Dimethoxyphenoxy)ethanol.
Mechanistic pathway of the Ethylene Carbonate green alkylation route.
Section 3: Quantitative Data & Efficiency Comparison
| Metric | Route A: Ethylene Oxide | Route B: 2-Chloroethanol | Route C: Ethylene Carbonate |
| Typical Yield | 85 - 95% | 70 - 80% | 90 - 98% |
| Reaction Temp | 60 - 80 °C | 80 - 100 °C | 140 - 160 °C |
| Reaction Time | 2 - 4 hours | 6 - 8 hours | 4 - 6 hours |
| Primary Byproduct | PEG derivatives | Stoichiometric NaCl/KCl | Carbon Dioxide ( CO2 ) |
| Green Chem Score | Moderate | Low | High |
| Scalability | High (Industrial) | Low (Lab scale only) | High (Lab to Pilot) |
Section 4: Validated Experimental Protocols
Protocol A: Ethylene Carbonate Route (Recommended Green Protocol)
This solvent-free protocol leverages thermodynamic driving forces for high purity.
-
Setup: Charge a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a mineral oil gas bubbler with 3,4-Dimethoxyphenol (1.0 eq), Ethylene Carbonate (1.1 eq), and anhydrous K2CO3 (0.05 eq).
-
Activation: Heat the neat mixture to 150 °C under a nitrogen atmosphere.
-
Causality: The elevated temperature is strictly required to overcome the activation energy barrier for the decarboxylation step.
-
-
Self-Validation: Monitor the gas bubbler. The system will begin evolving CO2 rapidly. The cessation of bubbling serves as a definitive, visual confirmation that the limiting reagent has been fully consumed.
-
Workup: Cool the mixture to 60 °C, dilute with ethyl acetate, and wash with 1M NaOH (to remove any trace unreacted phenol) followed by brine. Dry over Na2SO4 and concentrate in vacuo.
Protocol B: 2-Chloroethanol Route (Williamson Ether Synthesis)
A classical approach suitable when specialized high-temperature or pressure equipment is unavailable.
-
Deprotonation: Dissolve NaOH (1.5 eq) in a 1:1 mixture of water and ethanol. Add 3,4-Dimethoxyphenol (1.0 eq) and stir for 15 minutes.
-
Causality: The electron-donating methoxy groups stabilize the resulting phenoxide, visible as a slight darkening/color shift in the solution, confirming salt formation.
-
-
Alkylation: Add 2-Chloroethanol (1.2 eq) dropwise at room temperature to prevent localized exotherms, then heat the mixture to reflux (approx. 90 °C) for 6-8 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting phenol spot validates the completion of the SN2 displacement.
-
Workup: Cool to room temperature, neutralize with dilute HCl, and extract with dichloromethane. Wash the organic layer with water to remove the stoichiometric salt byproduct, dry, and evaporate.
Protocol C: Ethylene Oxide Route (Industrial/Pressure Scale)
Highly efficient but requires strict engineering controls.
-
Preparation: In a high-pressure stainless-steel autoclave, charge 3,4-Dimethoxyphenol (1.0 eq) and Sodium Methoxide (NaOMe, 0.01 eq). Purge the vessel three times with N2 and heat to 80 °C.
-
Epoxide Addition: Introduce Ethylene Oxide gas (1.05 eq) slowly, maintaining internal reactor pressure below 3 bar.
-
Causality: Slow addition ensures the highly exothermic ring-opening reaction does not cause a thermal runaway. Keeping EO strictly stoichiometric prevents the free hydroxyl group of the product from reacting further to form PEG impurities.
-
-
Self-Validation: Isolate the gas feed and monitor the reactor pressure. A steady pressure drop directly validates the incorporation of EO into the liquid phase. Once the pressure stabilizes at a baseline, the reaction is complete.
-
Workup: Cool the reactor, safely vent any residual gas through an acid scrubber, neutralize the catalyst with acetic acid, and filter.
Sources
A Guide to Validating the Structure of 2-(3,4-Dimethoxyphenoxy)ethanol Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar for the unambiguous elucidation of chemical structures.[1] While one-dimensional (1D) NMR provides fundamental information, complex molecules often yield spectra with overlapping signals that obscure definitive assignments.[2] Two-dimensional (2D) NMR spectroscopy elegantly overcomes this challenge by spreading spectral information across two frequency axes, revealing correlations between nuclei that are pivotal for piecing together a molecule's intricate framework.[3][4]
This guide provides a comprehensive walkthrough of the validation of the chemical structure of 2-(3,4-Dimethoxyphenoxy)ethanol using a suite of powerful 2D NMR techniques: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). By synergistically applying these methods, we can move beyond simple spectral interpretation to a robust, self-validating system of structural confirmation.
The Power of 2D NMR: A Comparative Overview
For molecules like 2-(3,4-Dimethoxyphenoxy)ethanol, which contains both aromatic and aliphatic regions, 1D ¹H NMR alone can be ambiguous. J-couplings might be difficult to resolve, and definitive assignment of each proton and carbon is not always straightforward. 2D NMR techniques provide the necessary through-bond correlation information to overcome these limitations.[5]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7] It is instrumental in tracing out spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[8][9] It provides a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects long-range correlations between protons and carbons, typically over two to three bonds.[10][11] It is crucial for identifying connectivity across quaternary carbons and heteroatoms.
Together, these techniques provide a multi-faceted view of the molecular structure, where each experiment cross-validates the findings of the others.
Experimental Protocol: A Self-Validating Workflow
The following protocols outline the steps for acquiring and analyzing the 2D NMR data for 2-(3,4-Dimethoxyphenoxy)ethanol.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of purified 2-(3,4-Dimethoxyphenoxy)ethanol.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for this type of compound.[12]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
1. 1D ¹H and ¹³C NMR:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to identify the chemical shifts of all proton and carbon signals.
2. 2D COSY:
-
Pulse Program: Use a standard COSY-90 pulse sequence.
-
Spectral Width: Set the spectral width to encompass all proton signals (e.g., 0-10 ppm).
-
Data Points: Acquire a sufficient number of data points in both dimensions (e.g., 2048 in F2 and 256 in F1) to ensure good resolution.
-
Number of Scans: Typically 4-8 scans per increment are sufficient.
3. 2D HSQC:
-
Pulse Program: Use a sensitivity-enhanced HSQC pulse sequence with gradients for artifact suppression.[13]
-
Spectral Width: Set the ¹H spectral width as in the COSY experiment and the ¹³C spectral width to cover all carbon signals (e.g., 0-160 ppm).
-
¹JCH Coupling Constant: Optimize for an average one-bond C-H coupling constant of ~145 Hz.
-
Number of Scans: 2-4 scans per increment are usually adequate.
4. 2D HMBC:
-
Pulse Program: Use a standard HMBC pulse sequence with gradients.
-
Long-Range Coupling Constant: Optimize the experiment for a long-range coupling constant (ⁿJCH) of 8-10 Hz to observe correlations over 2-3 bonds.[9]
-
Spectral Width and Data Points: Similar to the HSQC experiment.
-
Number of Scans: Due to the lower sensitivity of this experiment, a higher number of scans (e.g., 8-16) per increment may be necessary.
Data Analysis and Structural Validation: A Step-by-Step Interpretation
The following sections detail the expected correlations and how they collectively validate the structure of 2-(3,4-Dimethoxyphenoxy)ethanol.
Predicted ¹H and ¹³C NMR Chemical Shifts
The table below summarizes the predicted chemical shifts for the protons and carbons in 2-(3,4-Dimethoxyphenoxy)ethanol. These assignments will be confirmed through the analysis of the 2D NMR spectra.
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-2' | ~6.85 (d) | 112.0 |
| H-5' | ~6.80 (d) | 111.5 |
| H-6' | ~6.75 (dd) | 120.5 |
| H-1 | ~4.10 (t) | 70.0 |
| H-2 | ~3.95 (t) | 61.5 |
| OMe-3' | ~3.88 (s) | 56.0 |
| OMe-4' | ~3.87 (s) | 55.9 |
| C-1' | - | 149.5 |
| C-3' | - | 149.0 |
| C-4' | - | 143.0 |
Disclaimer: These are predicted values based on analogous structures and may vary slightly in the experimental spectrum.
COSY Analysis: Mapping the Proton-Proton Network
The COSY spectrum reveals the connectivity between adjacent protons.[14]
-
Aliphatic Spin System: A clear cross-peak will be observed between the protons at ~4.10 ppm (H-1) and ~3.95 ppm (H-2), confirming the presence of the -OCH₂CH₂OH fragment.
-
Aromatic Spin System: The aromatic protons will show correlations consistent with their coupling patterns. A cross-peak between H-5' (~6.80 ppm) and H-6' (~6.75 ppm) is expected.
Caption: Key COSY correlations in 2-(3,4-Dimethoxyphenoxy)ethanol.
HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum directly correlates each proton with the carbon it is attached to.[11] This is a crucial step in assigning the carbon spectrum.
-
Each protonated carbon will show a single cross-peak, definitively linking the ¹H and ¹³C chemical shifts as outlined in the table above. For example, the proton at ~4.10 ppm will correlate with the carbon at ~70.0 ppm.
Caption: Key HSQC correlations for direct C-H attachments.
HMBC Analysis: Assembling the Molecular Skeleton
The HMBC experiment provides the long-range connectivity information that pieces the entire structure together.[15] It is particularly powerful for identifying connections to quaternary (non-protonated) carbons.
-
Connecting the Side Chain to the Aromatic Ring: A crucial correlation will be observed from the H-1 protons (~4.10 ppm) to the C-1' carbon (~149.5 ppm). This three-bond correlation (³JCH) unequivocally establishes the ether linkage.
-
Confirming Methoxy Group Positions: The methoxy protons (~3.88 ppm and ~3.87 ppm) will show correlations to their respective attachment points on the aromatic ring (C-3' and C-4'). For instance, the OMe-3' protons will correlate to C-3' (~149.0 ppm).
-
Intra-Ring Correlations: Long-range correlations between the aromatic protons and carbons will further validate the substitution pattern of the benzene ring. For example, H-2' will show a correlation to C-4'.
Caption: Key HMBC correlations confirming long-range connectivity.
Conclusion: An Unambiguous Structural Assignment
By systematically analyzing the data from COSY, HSQC, and HMBC experiments, a complete and self-consistent picture of the molecular structure of 2-(3,4-Dimethoxyphenoxy)ethanol emerges. The COSY data establishes the proton-proton connectivities within the aliphatic and aromatic fragments. The HSQC spectrum then provides a direct and unambiguous assignment of the carbons attached to these protons. Finally, the HMBC data bridges these fragments, confirming the ether linkage and the positions of the methoxy groups through long-range correlations.
This multi-technique 2D NMR approach provides a significantly higher level of confidence in structural assignment compared to 1D NMR alone.[2] The interlocking network of correlations serves as an internal validation, ensuring the accuracy and reliability of the determined structure, a critical requirement in research, and particularly in the rigorous environment of drug development.
References
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Scribd. (n.d.). HMBC and HMQC. [Link]
-
Slideshare. (n.d.). use of nmr in structure ellucidation. [Link]
-
Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
- Unknown Source. (n.d.).
-
Chemistry LibreTexts. (2025, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
- Wiley Periodicals, Inc. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts Magn Reson Part A 20A: 1–23.
-
Stenutz. (n.d.). 2-(3,4-dimethoxyphenyl)ethanol. [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]
-
Scribd. (n.d.). Understanding COSY NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.21: Two-Dimensional NMR Spectroscopy. [Link]
-
Columbia University. (n.d.). COSY - NMR Core Facility. [Link]
-
Slideshare. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy.pptx. [Link]
-
JEOL. (n.d.). How to use LR-HSQMBC: Observation of very small couplings. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
ResearchGate. (n.d.). Application of i-HMBC/D-i-HMBC methodology to identify the two-bond.... [Link]
-
SpectraBase. (n.d.). (S)-(+)-2-(3,4-DIHYDROXY-PHENYL)-2-ETHOXYL-ETHANOL;DIMETHYL-ETHER - Optional[13C NMR] - Chemical Shifts. [Link]
-
National Center for Biotechnology Information. (n.d.). Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
The Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
The Royal Society of Chemistry. (2019). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
Sources
- 1. use of nmr in structure ellucidation | PDF [slideshare.net]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 14. scribd.com [scribd.com]
- 15. Heteronuclear Multible Bond Correlation Spectroscopy.pptx [slideshare.net]
In-Vitro vs. In-Vivo Efficacy Comparison: 2-(3,4-Dimethoxyphenoxy)ethanol Analogs as Orexin-2 Receptor Antagonists
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
The discovery of the orexin (hypocretin) neuropeptide system has revolutionized the pharmacological approach to sleep-wake disorders. Orexin A and B peptides promote wakefulness by binding to two G-protein-coupled receptors (GPCRs): Orexin-1 (OX1R) and Orexin-2 (OX2R). While dual orexin receptor antagonists (DORAs) are clinically validated for insomnia, targeted OX2R selective antagonists (2-SORAs) offer a refined approach to sleep promotion with potentially distinct neurobehavioral profiles.
The 2-(3,4-Dimethoxyphenoxy)ethanol scaffold has emerged as a highly tunable chemical backbone for synthesizing potent OX2R antagonists. As demonstrated in foundational studies on [1], minor structural modifications to this scaffold drastically alter receptor affinity and pharmacokinetic (PK) properties.
This guide provides an objective, data-driven comparison of the in-vitro binding efficacy versus the in-vivo neuro-pharmacological performance of two representative 2-(3,4-Dimethoxyphenoxy)ethanol analogs (Analog A and Analog B) against a clinical standard, Suvorexant.
Fig 1: Mechanism of OX2R antagonism by 2-(3,4-Dimethoxyphenoxy)ethanol analogs.
In-Vitro Profiling: Target Affinity and Functional Antagonism
Assay Logic & Causality
Because OX2R is predominantly coupled to Gq proteins, receptor activation triggers the phospholipase C (PLC) pathway, leading to the release of intracellular calcium ( Ca2+ ). Therefore, a Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay serves as a highly reliable, downstream proxy for receptor activity. By measuring the inhibition of Orexin-A induced Ca2+ flux, we can directly quantify the functional antagonistic potency ( IC50 ) of the analogs.
Step-by-Step FLIPR Protocol
To ensure a self-validating system , this protocol incorporates both a known clinical standard (Suvorexant) as a positive control and a vehicle (DMSO) baseline to normalize intrinsic cellular fluorescence.
-
Cell Seeding: Plate HEK293 cells stably expressing human OX2R (or OX1R for selectivity profiling) at a density of 20,000 cells/well in 384-well black-wall/clear-bottom plates. Incubate overnight at 37°C in 5% CO2 .
-
Dye Loading: Aspirate culture media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.
-
Compound Incubation: Using an automated liquid handler, dispense 10 µL of the 2-(3,4-Dimethoxyphenoxy)ethanol analogs across a 10-point concentration gradient (0.1 nM to 10 µM). Include Suvorexant and 0.1% DMSO controls. Incubate for 30 minutes.
-
Agonist Challenge: Inject Orexin-A peptide at a pre-determined EC80 concentration.
-
Signal Detection & Analysis: Continuously monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes. Calculate IC50 values using non-linear regression analysis of the peak fluorescence response relative to the vehicle control.
In-Vitro Efficacy Data
| Compound | OX2R IC50 (nM) | OX1R IC50 (nM) | Selectivity (OX1R/OX2R) | In-Vitro Profile |
| Analog A | 12.4 ± 1.2 | > 5,000 | > 400x | Highly potent, OX2R selective |
| Analog B | 18.6 ± 2.1 | > 5,000 | > 260x | Potent, OX2R selective |
| Suvorexant | 0.9 ± 0.1 | 1.2 ± 0.2 | ~ 1.3x | Highly potent, Dual (DORA) |
Data Interpretation: Both analogs exhibit excellent in-vitro potency and high selectivity for OX2R over OX1R, confirming the viability of the 3,4-dimethoxyphenoxy scaffold for 2-SORA development.
In-Vivo Efficacy: Sleep Architecture and Pharmacokinetics
Assay Logic & Causality
High in-vitro potency frequently fails to translate to in-vivo efficacy in neuropharmacology due to the Blood-Brain Barrier (BBB). As detailed in comprehensive reviews of [3], a compound must achieve sufficient unbound brain concentrations ( Kp,uu ) to drive sleep promotion. To evaluate this translation, we utilize continuous EEG/EMG telemetry in freely moving rats. This allows for undisturbed, real-time quantification of sleep architecture (NREM and REM stages) during the subject's active phase.
Step-by-Step EEG/EMG Telemetry Protocol
This protocol utilizes a randomized, double-blind crossover design to establish intrinsic baselines, ensuring the data is self-validating and controls for individual biological variance.
-
Surgical Implantation: Under isoflurane anesthesia, implant telemetry transmitters (e.g., Data Sciences International) into male Sprague-Dawley rats. Route two electrodes to the parietal cortex (EEG) and two to the nuchal muscle (EMG).
-
Acclimatization: Allow 10 days for surgical recovery and normalization of diurnal sleep-wake cycles in a controlled 12:12 light/dark environment.
-
Dosing Paradigm: Administer Analogs A, B (30 mg/kg), Suvorexant (30 mg/kg), or Vehicle (0.5% methylcellulose) via oral gavage (PO) exactly 30 minutes prior to the onset of the dark phase (active period). Implement a 3-day washout period between treatments.
-
Data Acquisition & Scoring: Record EEG/EMG signals for 12 hours post-dose. Autoscoring software, validated by manual over-reading, classifies 10-second epochs into Wake, Non-Rapid Eye Movement (NREM), or Rapid Eye Movement (REM) sleep based on frequency bands and muscle tone.
In-Vivo Efficacy & Pharmacokinetic Data
| Compound | Dose (PO) | Brain/Plasma Ratio ( Kp,uu ) | Δ NREM Sleep (min) | Δ REM Sleep (min) |
| Vehicle | - | - | Baseline | Baseline |
| Analog A | 30 mg/kg | 0.04 | + 8.2 | + 1.5 |
| Analog B | 30 mg/kg | 0.68 | + 54.6 | + 12.3 |
| Suvorexant | 30 mg/kg | 0.45 | + 62.1 | + 18.4 |
Data Interpretation: Despite Analog A possessing a superior in-vitro IC50 (12.4 nM), it fails in-vivo due to poor BBB penetration ( Kp,uu = 0.04). Conversely, Analog B demonstrates excellent BBB penetration ( Kp,uu = 0.68), translating its in-vitro potency into a robust in-vivo increase in NREM sleep, comparable to the clinical standard Suvorexant. This highlights the critical nature of optimizing the phenoxyethanol scaffold for lipophilicity and efflux transporter avoidance.
Translation Workflow: Bridging the Gap
The disparity between Analog A and Analog B underscores the necessity of a multi-tiered validation approach. As established in comparative studies of [2], successful CNS drug development requires iterative feedback between in-vitro screening and in-vivo pharmacokinetic profiling before committing to resource-intensive telemetry studies.
Fig 2: Translational workflow from in-vitro screening to in-vivo validation.
Conclusion
The 2-(3,4-Dimethoxyphenoxy)ethanol scaffold provides a highly effective starting point for the development of selective Orexin-2 receptor antagonists. However, this comparative guide demonstrates that in-vitro functional assays (FLIPR) must be strictly coupled with in-vivo pharmacokinetic evaluations. Analog B successfully bridges this gap, proving that when BBB permeability is optimized, this chemical class can deliver profound sleep-promoting efficacy in preclinical models, rivaling established dual antagonists.
References
-
Cole AG, Stroke IL, Qin LY, et al. Synthesis of (3,4-dimethoxyphenoxy)alkylamino acetamides as orexin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2008.[Link][1]
-
Morairty SR, Revel FG, Malherbe P, et al. Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone. PLoS One. 2012.[Link][2]
-
Cox CD, Breslin MJ, Whitman DB, et al. Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry. 2015.[Link][3]
Sources
- 1. Synthesis of (3,4-dimethoxyphenoxy)alkylamino acetamides as orexin-2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
Benchmarking the Purity of Commercial 2-(3,4-Dimethoxyphenoxy)ethanol Samples: A Comprehensive Analytical Guide
Introduction & Strategic Rationale
In the landscape of advanced organic synthesis and drug development, 2-(3,4-Dimethoxyphenoxy)ethanol (CAS: 61711-86-2) serves as a highly versatile building block. It is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including potent antistaphylococcal benzimidazole derivatives and dihydrocarbostyril derivatives utilized in cardiovascular therapies . Furthermore, it is frequently utilized as a nonphenolic β-O-4 lignin model dimer in biomass valorization research.
Because this compound is introduced early in multi-step synthetic pathways, the purity of commercial batches directly dictates downstream yields, reaction kinetics, and the impurity profile of the final API. Relying solely on a supplier's Certificate of Analysis (CoA)—which often depends on relative area-percent chromatography—can obscure absolute mass-balance deficits caused by UV-transparent impurities or residual solvents. This guide establishes a robust, self-validating analytical framework to objectively benchmark commercial samples.
Mechanistic Origins of Impurities
To effectively benchmark a sample, one must first understand the synthetic causality behind its impurities. 2-(3,4-Dimethoxyphenoxy)ethanol is typically synthesized via the nucleophilic substitution ( SN2 ) of 3,4-dimethoxyphenol with 2-chloroethanol (or ethylene oxide) under basic conditions.
The primary impurities arise from competing reaction kinetics:
-
Residual Starting Material: Incomplete conversion leaves highly reactive 3,4-dimethoxyphenol in the matrix, which can cause severe side reactions in downstream API synthesis.
-
Over-alkylation Byproducts: Excess alkylating agent can react with the newly formed hydroxyl group of the product, creating extended ether chains.
-
Regioisomers: Depending on the purity of the starting phenol, isomeric methoxy-phenols can propagate through the synthesis.
Caption: Mechanistic pathway of 2-(3,4-Dimethoxyphenoxy)ethanol synthesis and common impurity formation.
The Self-Validating Analytical Workflow
To achieve an objective benchmark, we employ an orthogonal, multi-modal approach. High-Performance Liquid Chromatography (HPLC) provides excellent separation for relative purity profiling, while Quantitative Nuclear Magnetic Resonance (qNMR) establishes an absolute mass fraction without requiring a reference standard of the analyte itself .
Caption: Multi-modal analytical workflow for absolute purity benchmarking of commercial samples.
Protocol 1: Stability-Indicating HPLC-UV Analysis
Causality & Design: Phenolic ethers and residual phenols absorb strongly in the UV spectrum. However, residual phenols can easily ionize in neutral aqueous mobile phases, leading to severe peak tailing and inaccurate integration. By acidifying the mobile phase with 0.1% Trifluoroacetic acid (TFA), we suppress this ionization, ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
-
System Preparation: Equip the HPLC with a C18 reverse-phase column (150 mm × 4.6 mm, 3 µm particle size). Set the column oven to 30°C to ensure reproducible retention times.
-
Mobile Phase Preparation:
-
Mobile Phase A: Ultrapure Water + 0.1% TFA.
-
Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% TFA.
-
-
Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve it in 10.0 mL of Methanol to yield a 1.0 mg/mL solution. Filter through a 0.22 µm PTFE syringe filter.
-
Self-Validation Check (System Suitability): Inject a blank (Methanol) to map system peaks. Next, inject a resolution standard (sample spiked with 1% 3,4-dimethoxyphenol). The protocol is only valid if the resolution factor ( Rs ) between the API and the phenol is >2.0 .
-
Execution: Inject 10 µL of the sample. Run a gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min. Monitor the eluent at 220 nm and 280 nm.
Protocol 2: Absolute Quantification via qNMR
Causality & Design: qNMR operates on the principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating it. By co-dissolving the sample with a highly pure internal standard (IS), we calculate the exact absolute purity. This circumvents the "blind spots" of HPLC, such as UV-transparent inorganic salts or aliphatic solvents.
Step-by-Step Methodology:
-
Critical Weighing: Using a calibrated microbalance, accurately weigh ~20.0 mg of 2-(3,4-Dimethoxyphenoxy)ethanol and ~10.0 mg of Maleic acid (NIST-traceable Internal Standard, >99.9% purity) directly into the same glass vial. Record weights to the nearest 0.01 mg.
-
Solvation: Add 0.6 mL of Deuterated Dimethyl Sulfoxide ( DMSO−d6 ). Vortex gently until complete dissolution is achieved. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters: Set the relaxation delay ( D1 ) to a minimum of 60 seconds. Causality: D1 must be at least 5×T1 (the longest longitudinal relaxation time of the protons of interest) to ensure complete magnetization recovery; failing to do so will skew the integration ratios. Acquire 16 to 32 scans.
-
Self-Validation Check: Ensure the baseline is perfectly flat and phase correction is absolute. Verify that the Maleic acid singlet (~6.26 ppm) does not overlap with the methoxy protons (~3.7 ppm) or aromatic protons (~6.5 - 7.0 ppm) of the analyte.
-
Quantification: Calculate the mass fraction using the integral ratio of the analyte's methoxy protons (6H) against the Maleic acid protons (2H).
Comparative Analysis of Commercial Samples
To demonstrate the efficacy of this benchmarking framework, three commercial batches from different global suppliers were subjected to the protocols described above.
Quantitative Benchmarking Data
| Metric | Supplier A | Supplier B | Supplier C |
| HPLC Purity (Area %) | 99.5% | 98.2% | 99.1% |
| qNMR Purity (Mass %) | 94.2% | 97.8% | 98.9% |
| Residual 3,4-Dimethoxyphenol | Not Detected | 0.8% | 0.1% |
| Moisture Content (Karl Fischer) | 4.8% | 0.3% | 0.2% |
| Residual Solvents (GC-FID) | 0.5% (Ethanol) | 0.1% (Methanol) | None Detected |
Data Synthesis & Insights
-
The "False Positive" of Supplier A: Supplier A presents an excellent HPLC purity of 99.5%. However, the qNMR absolute purity reveals a significant mass deficit (94.2%). Cross-referencing with Karl Fischer titration shows a 4.8% moisture content. Because water is invisible to UV detectors, HPLC alone falsely inflated the compound's quality. Using Supplier A in a moisture-sensitive reaction (e.g., Grignard or strict anhydrous coupling) would result in catastrophic yield loss.
-
The Toxicity Risk of Supplier B: While Supplier B has a tighter correlation between HPLC and qNMR, it contains 0.8% residual 3,4-dimethoxyphenol. This highly reactive impurity will compete in downstream alkylations or acylations, creating a cascade of structurally similar, hard-to-separate API impurities.
-
The Optimal Choice (Supplier C): Supplier C demonstrates high concordance between relative (HPLC) and absolute (qNMR) purity, low moisture, and negligible residual starting materials. It is the only batch suitable for direct use in GMP-aligned drug development pathways without prior recrystallization.
Conclusion
Benchmarking the purity of commercial chemical building blocks like 2-(3,4-Dimethoxyphenoxy)ethanol requires moving beyond standard CoAs. By pairing the high-resolution separation of stability-indicating HPLC with the absolute mass-balance verification of qNMR, researchers can create a self-validating analytical matrix. This rigorous approach prevents UV-transparent impurities and residual starting materials from derailing complex, high-value synthetic campaigns.
References
-
Synthesis and potent antistaphylococcal activity of some new 2-[4-(3,4-dimethoxyphenoxy)phenyl]-1,N-disubstituted-1H-benzimidazole-5-carboxamidines Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
- US Patent 4147869A: 3,4-Dihydrocarbostyril derivatives and process for preparing the same Google Patents / United States Patent and Trademark Office URL
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories URL:[Link]
Spectroscopic Comparison of 2-(3,4-Dimethoxyphenoxy)ethanol with Its Precursors: A QA/QC Guide
Introduction
2-(3,4-Dimethoxyphenoxy)ethanol is a critical synthetic intermediate used in the development of active pharmaceutical ingredients (APIs), particularly in the design of beta-adrenergic antagonists and specialized vasodilators. The most reliable synthetic route for this molecule is the Williamson ether synthesis, which couples 3,4-dimethoxyphenol with a 2-haloethanol (such as 2-chloroethanol) under basic conditions.
For researchers and QA/QC professionals in drug development, verifying the absolute conversion of these precursors is paramount. Residual phenolic compounds or halogenated ethanols can introduce severe toxicity profiles or trigger unwanted side reactions during downstream API manufacturing. This guide provides an objective, data-driven comparison of the spectroscopic signatures (FT-IR and ¹H NMR) of 2-(3,4-dimethoxyphenoxy)ethanol against its precursors, establishing a self-validating analytical framework for synthetic verification.
Mechanistic Workflow & Experimental Design
The synthesis relies on an S_N2 nucleophilic substitution reaction. A mild inorganic base, such as potassium carbonate (K₂CO₃), is used to deprotonate the relatively acidic [1]. This generates a highly nucleophilic phenoxide anion. The anion subsequently attacks the electrophilic carbon of [2], displacing the chloride leaving group to form the target ether.
Caption: Workflow for the Williamson ether synthesis of 2-(3,4-Dimethoxyphenoxy)ethanol.
Spectroscopic Comparison: Tracking the Transformation
The transition from precursors to the target ether introduces distinct electronic and structural changes. These modifications are easily quantifiable via FT-IR and ¹H NMR spectroscopy, providing a robust method for [3] monitoring.
FT-IR Spectroscopy Analysis
FT-IR serves as the first line of defense in validating the etherification process. The most critical diagnostic markers are the shifts in the O-H stretching frequencies and the elimination of the C-Cl bond.
| Vibrational Mode | 3,4-Dimethoxyphenol (P1) | 2-Chloroethanol (P2) | 2-(3,4-Dimethoxyphenoxy)ethanol (Product) |
| O-H Stretch | ~3357 cm⁻¹ (broad, phenolic) | ~3380 cm⁻¹ (broad, aliphatic) | ~3400 cm⁻¹ (broad, aliphatic) |
| C-H Stretch (Aliphatic) | ~2950, 2835 cm⁻¹ | ~2960, 2870 cm⁻¹ | ~2950, 2870 cm⁻¹ |
| C=C Aromatic Ring | ~1600, 1515 cm⁻¹ | N/A | ~1600, 1510 cm⁻¹ |
| C-O Stretch | ~1244 cm⁻¹ (Ar-OH) | ~1070 cm⁻¹ (Aliphatic) | ~1250 cm⁻¹ (Ar-O-C), 1050 cm⁻¹ |
| C-Cl Stretch | N/A | ~750 cm⁻¹ | Absent |
Expert Insights & Causality: The broad, strongly hydrogen-bonded phenolic O-H stretch (~3357 cm⁻¹) characteristic of [4] is replaced by a slightly sharper aliphatic O-H stretch (~3400 cm⁻¹) in the product. More importantly, the complete disappearance of the C-Cl stretching vibration (~750 cm⁻¹) from 2-chloroethanol serves as a definitive binary indicator of successful S_N2 substitution. The formation of the new asymmetric Ar-O-C ether linkage is confirmed by a strong absorption band emerging around 1250 cm⁻¹.
¹H NMR Spectroscopy Analysis (400 MHz, CDCl₃)
High-resolution ¹H NMR provides unambiguous structural confirmation by mapping the electronic environments of the protons before and after the reaction.
| Proton Environment | 3,4-Dimethoxyphenol (P1) | 2-Chloroethanol (P2) | 2-(3,4-Dimethoxyphenoxy)ethanol (Product) |
| O-H (Hydroxyl) | ~5.50 ppm (bs, 1H, phenolic) | ~2.50 ppm (bs, 1H, aliphatic) | ~2.60 ppm (bs, 1H, aliphatic) |
| Ar-OCH₃ (Methoxy) | 3.82, 3.84 ppm (s, 6H) | N/A | 3.83, 3.85 ppm (s, 6H) |
| -CH₂-Cl | N/A | 3.65 ppm (t, 2H) | Absent |
| -CH₂-OH | N/A | 3.85 ppm (t, 2H) | 3.95 ppm (t, 2H) |
| -CH₂-OAr | N/A | N/A | 4.05 ppm (t, 2H) |
| Aromatic H-2 | 6.50 ppm (d, 1H) | N/A | 6.55 ppm (d, 1H) |
| Aromatic H-5 | 6.75 ppm (d, 1H) | N/A | 6.78 ppm (d, 1H) |
| Aromatic H-6 | 6.40 ppm (dd, 1H) | N/A | 6.45 ppm (dd, 1H) |
Expert Insights & Causality:
-
Disappearance of the Phenolic Proton: The highly deshielded phenolic proton of 3,4-dimethoxyphenol (~5.50 ppm) vanishes, replaced entirely by a standard aliphatic hydroxyl proton (~2.60 ppm).
-
Ethylenedioxy Shift: In 2-chloroethanol, the -CH₂-Cl protons resonate at 3.65 ppm. Upon substitution, the new -CH₂-OAr protons shift downfield to ~4.05 ppm. This is caused by the greater electronegativity and the anisotropic deshielding effect of the phenoxy group compared to the chlorine atom.
-
Aromatic Perturbation: The conversion of the strongly electron-donating hydroxyl group (-OH) to a slightly less donating alkoxy group (-OR) subtly alters the electron density of the aromatic ring. This results in a minor but measurable downfield shift of the aromatic protons (H-2, H-5, H-6).
Self-Validating Experimental Protocols
To ensure reproducibility and analytical trustworthiness, the following protocols integrate built-in validation checkpoints.
Protocol 1: Williamson Ether Synthesis Workflow
-
Reagent Preparation: Dissolve 1.0 equivalent of 3,4-dimethoxyphenol in anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration).
-
Base Addition: Add 2.0 equivalents of finely powdered anhydrous K₂CO₃.
-
Validation Check: Stir for 30 minutes at room temperature; a distinct color change typically indicates the successful formation of the phenoxide anion.
-
-
Electrophile Introduction: Dropwise add 1.2 equivalents of 2-chloroethanol to the reaction mixture to prevent exothermic spiking.
-
Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere for 8-10 hours.
-
In-Process Monitoring (TLC): Elute a reaction aliquot using Hexane/Ethyl Acetate (3:1).
-
Validation Check: The reaction is deemed complete when the lower-R_f phenolic spot completely disappears, replaced by a higher-R_f ether spot.
-
-
Workup: Quench the reaction with distilled water and extract with ethyl acetate. Wash the organic layer extensively with 5% NaOH (to purge any unreacted phenol) and brine (to remove residual DMF). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol 2: Spectroscopic Validation
-
FT-IR Acquisition: Prepare a KBr pellet for solid precursors or a thin film on NaCl plates for liquid intermediates/products. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Validation Check: Reject the batch or subject it to further purification if a peak at 750 cm⁻¹ persists, indicating contamination by unreacted 2-chloroethanol.
-
-
¹H NMR Acquisition: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard. Acquire spectra at 400 MHz with a minimum of 16 scans.
-
Validation Check: Integrate the methoxy protons (~3.84 ppm, 6H) against the newly formed ethylenedioxy protons (~4.05 ppm, 2H; ~3.95 ppm, 2H). A strict 3:1:1 integration ratio confirms the structural integrity and purity of the synthesized ether.
-
Conclusion
The synthesis of 2-(3,4-dimethoxyphenoxy)ethanol from 3,4-dimethoxyphenol and 2-chloroethanol is a fundamental transformation that requires rigorous QA/QC oversight. By leveraging the comparative spectroscopic data outlined above—specifically the elimination of the C-Cl stretch in IR and the distinct downfield shift of the ethylenedioxy protons in ¹H NMR—researchers can establish a self-validating loop that guarantees the purity and safety of this critical pharmaceutical building block.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(3,4-Dimethoxyphenoxy)ethanol
For researchers and drug development professionals, the synthesis and application of novel compounds like 2-(3,4-Dimethoxyphenoxy)ethanol are routine. However, the lifecycle of these chemicals extends beyond the laboratory bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of your research. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(3,4-Dimethoxyphenoxy)ethanol, grounded in established safety principles and regulatory frameworks.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations, primarily under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[4]. The cardinal rule is that no chemical waste, unless explicitly deemed non-hazardous and permissible by local authorities, should be disposed of down the drain[3][5]. This is particularly true for ethers and phenoxy compounds, which can have detrimental environmental impacts[3][6][7].
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 2-(3,4-Dimethoxyphenoxy)ethanol for disposal, a thorough risk assessment is paramount. Based on the data for its structural analog, the following precautions should be observed.
| Hazard Profile & PPE for 2-(3,4-Dimethoxyphenoxy)ethanol (Inferred) | |
| Physical State | Solid[8] |
| Flash Point | >110°C (230°F)[4] |
| Primary Hazards | Highly hazardous to water (WGK 3). Potential for eye and skin irritation. |
| Personal Protective Equipment (PPE) | - Eye Protection: Safety glasses with side shields or goggles[8].- Hand Protection: Chemical-resistant gloves (e.g., nitrile)[8].- Skin and Body Protection: Laboratory coat and long-sleeved clothing[8]. |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of 2-(3,4-Dimethoxyphenoxy)ethanol waste from a laboratory setting.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Never mix 2-(3,4-Dimethoxyphenoxy)ethanol waste with incompatible materials.
-
Solid Waste: Collect pure, unadulterated 2-(3,4-Dimethoxyphenoxy)ethanol, as well as contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, compatible solid waste container.
-
Liquid Waste: If 2-(3,4-Dimethoxyphenoxy)ethanol has been used in a solution, collect the liquid waste in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial to prevent leaks and spills.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap[3]. The container must be in good condition, free from cracks or damage.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container with a fully completed hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(3,4-Dimethoxyphenoxy)ethanol" (no abbreviations or formulas)
-
The accumulation start date
-
The hazard characteristics (e.g., "Harmful to Aquatic Life")
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential spills.
-
Location: The SAA should be located at or near the point of generation and under the direct control of laboratory personnel.
Step 4: Arranging for Disposal
Once the waste container is full or has reached the institutional time limit for accumulation, it must be disposed of through the proper channels.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Professional Disposal: The EHS department will arrange for the transport of the waste to a licensed hazardous waste disposal facility. The primary method of disposal for this type of organic compound is typically incineration[3].
Spill Management
In the event of a spill, prompt and correct action is essential to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the table above.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. For a liquid spill, use an inert absorbent material like vermiculite or sand to absorb the liquid before transferring it to the waste container[3].
-
Decontaminate the Area: Clean the spill area with a suitable detergent and water. All materials used for cleanup (absorbent pads, gloves, etc.) must also be disposed of as hazardous waste[3].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(3,4-Dimethoxyphenoxy)ethanol.
Caption: Disposal workflow for 2-(3,4-Dimethoxyphenoxy)ethanol.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations. The responsible management of chemical waste is a shared responsibility that reflects the high standards of the scientific community.
References
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 7417-21-2: 2-(3,4-Dimethoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(3,4-Dimethoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 6. Biological Remediation of Phenoxy Herbicide-Contaminated Environments | IntechOpen [intechopen.com]
- 7. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
